N-[(4-Ethoxyphenyl)sulfonyl]glycine
Description
Propriétés
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-2-16-8-3-5-9(6-4-8)17(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQFMHJWKKCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: A General Framework for the Elucidation of a Novel Compound's Structure and Activity
A Comprehensive Technical Guide to CAS 568555-21-5: Structure and Mechanism of Action
Introduction
In the landscape of modern drug discovery and development, the precise identification and characterization of novel chemical entities are paramount. The Chemical Abstracts Service (CAS) Registry Number serves as a unique and unambiguous identifier for chemical substances, facilitating clear communication and information retrieval within the global scientific community. This guide focuses on the chemical entity designated by CAS 568555-21-5, aiming to provide an in-depth technical overview for researchers, scientists, and drug development professionals. However, a comprehensive search of publicly available chemical and scientific databases reveals no specific compound associated with the CAS number 568555-21-5.
This lack of public information suggests several possibilities:
-
The CAS number may have been assigned to a proprietary compound that is not yet disclosed in public literature or databases.
-
There may be a typographical error in the provided CAS number.
-
The substance may be part of a confidential internal database of a research organization.
Given the absence of a specific molecular structure and associated biological data for CAS 568555-21-5, this guide will pivot to provide a generalized framework and workflow that our laboratory employs for the characterization of novel small molecule compounds. This will serve as a practical, instructive template for researchers who are at the initial stages of investigating a newly identified or synthesized molecule. We will outline the critical experimental steps, from initial structural elucidation to the in-depth investigation of its mechanism of action, mirroring the rigorous process that would be applied to a compound like CAS 568555-21-5, were it publicly characterized.
This guide is structured to provide not just a series of protocols, but the underlying scientific rationale, ensuring that the reader understands the "why" behind each step. This approach is grounded in the principles of scientific integrity, providing a self-validating system for the characterization of any new chemical entity.
The journey of characterizing a new chemical entity is a multi-stage process that begins with confirming its identity and purity, followed by an exploration of its biological effects. This section outlines a logical and efficient workflow.
The N-Aryl Glycine Sulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The N-aryl glycine sulfonamide scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive technical overview of this privileged structural motif, from its conceptual origins and synthetic accessibility to its profound impact on medicinal chemistry. We will delve into the causality behind its design and application, offering field-proven insights into its successful exploitation. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic explorations of key therapeutic areas, including neurodegenerative diseases, pain management, and oncology, are presented. This document is intended to serve as an in-depth resource for researchers and drug development professionals, fostering a deeper understanding and inspiring further innovation in the application of the N-aryl glycine sulfonamide core.
Introduction: The Genesis of a Versatile Scaffold
The journey of the sulfonamide functional group in medicine is a storied one, beginning with the discovery of Prontosil in the 1930s, which heralded the era of antibacterial chemotherapy.[1][2] These early sulfa drugs were revolutionary, providing the first line of effective systemic treatment against bacterial infections before the widespread availability of penicillin.[3] Over the decades, the sulfonamide moiety has proven to be far more than a simple antibacterial pharmacophore. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic tractability, have cemented its status as a privileged scaffold in medicinal chemistry.[4][5]
The evolution from simple antibacterial agents to highly tailored therapeutic molecules saw the incorporation of the sulfonamide group into a diverse array of drug classes, including diuretics, hypoglycemic agents, and protease inhibitors. The N-aryl substitution on the sulfonamide nitrogen, in particular, has been a fruitful avenue of exploration, leading to numerous FDA-approved drugs.[2] The further incorporation of a glycine moiety to create the N-aryl glycine sulfonamide scaffold represents a significant advancement in medicinal chemistry. This addition provides a strategic vector for molecular elaboration, allowing for the fine-tuning of steric and electronic properties to achieve high target affinity and selectivity.
The discovery of N-aryl glycine sulfonamides as potent and selective modulators of challenging drug targets, such as G-protein coupled receptors (GPCRs) and ion channels, marked a pivotal moment. A notable early breakthrough was the identification of this scaffold in a high-throughput screening campaign for positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), a key target for the treatment of schizophrenia and other CNS disorders.[6] This discovery showcased the potential of the N-aryl glycine sulfonamide core to access complex allosteric binding sites and modulate protein function in a nuanced manner. This guide will explore the synthetic strategies, medicinal chemistry applications, and mechanistic underpinnings of this remarkable scaffold.
Synthetic Methodologies: Building the Core
The synthetic accessibility of the N-aryl glycine sulfonamide scaffold is a key driver of its widespread use in drug discovery. The general approach involves the coupling of three key building blocks: an arylsulfonyl chloride, glycine or a glycine ester, and an aryl amine. The modularity of this approach allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Synthetic Scheme
A common and efficient route to N-aryl glycine sulfonamides involves a two-step sequence: N-sulfonylation of a glycine ester followed by N-arylation. This approach offers flexibility in the introduction of diverse aryl groups at both the sulfonyl and the glycine nitrogen positions.
Figure 1: General synthetic route to N-aryl glycine sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Glycine Sulfonamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a model N-aryl glycine sulfonamide, illustrating the practical application of the general scheme.
Step 1: Synthesis of N-(Phenylsulfonyl)glycine Ethyl Ester
-
Reaction Setup: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Addition of Sulfonyl Chloride: After stirring for 15 minutes, add a solution of benzenesulfonyl chloride (1.05 eq) in DCM (2 mL/g) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(phenylsulfonyl)glycine ethyl ester.
Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine Ethyl Ester
-
Reaction Setup: In a sealable reaction vessel, combine N-(phenylsulfonyl)glycine ethyl ester (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), N,N'-dimethylethylenediamine (0.2 eq), and potassium carbonate (2.0 eq) in dioxane (10 mL/g of sulfonamide).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Seal the vessel and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the N-phenyl-N-(phenylsulfonyl)glycine ethyl ester.[7]
Step 3: Hydrolysis to N-Phenyl-N-(phenylsulfonyl)glycine
-
Saponification: Dissolve the N-phenyl-N-(phenylsulfonyl)glycine ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidification: After the reaction is complete (monitored by TLC), concentrate the mixture to remove the THF. Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give the final N-phenyl-N-(phenylsulfonyl)glycine.[7]
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The N-aryl glycine sulfonamide scaffold has demonstrated remarkable utility in targeting a wide range of proteins implicated in various diseases. Its modular nature allows for precise tuning of pharmacological properties to achieve high potency and selectivity.
Central Nervous System Disorders: Modulating mGlu5 Receptors
The metabotropic glutamate receptor 5 (mGlu5) is a GPCR that plays a crucial role in synaptic plasticity and is a key target for the treatment of schizophrenia.[6] N-aryl glycine sulfonamides have been identified as potent and selective positive allosteric modulators (PAMs) of mGlu5, acting at a non-MPEP (a known mGlu5 negative allosteric modulator) binding site.[6]
Mechanism of Action: mGlu5 PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. This allosteric modulation offers a more nuanced approach to receptor activation compared to orthosteric agonists. Upon glutamate binding, mGlu5 activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of intracellular calcium, which in turn activates various downstream signaling cascades, including the calmodulin-dependent kinases (CaMKs) and the extracellular signal-regulated kinase (ERK) pathway, ultimately leading to changes in gene expression and synaptic function.[9]
Figure 2: Signaling pathway of mGlu5 receptor positive allosteric modulation.
Structure-Activity Relationships (SAR): SAR studies on the N-aryl glycine sulfonamide scaffold for mGlu5 PAM activity have revealed several key insights:
-
Aryl Sulfonamide (Ar'): The nature of the aryl group on the sulfonamide is critical for potency. Electron-withdrawing groups are generally favored.
-
N-Aryl Group (Ar): The substitution pattern on the N-aryl ring significantly impacts activity and pharmacokinetic properties.
-
Glycine Moiety: The glycine core is essential for activity, and modifications to the alpha-carbon can influence potency and efficacy.[6]
| Compound | Ar' | Ar | EC₅₀ (nM) | Reference |
| VU0034403 | Phenyl | 3-Chlorophenyl | 98 | [6] |
| VU0400100 | 4-Fluorophenyl | 3-Chlorophenyl | 298 | [10] |
| ML254 | 3-Fluorophenyl | 5-((3-fluorophenyl)ethynyl)pyridin-2-yl | 8.7 | [11] |
| ML273 | 3-Fluorophenyl | 5-((3-fluorophenyl)ethynyl)picolinoyl | 9.4 | [12] |
Table 1: Representative N-aryl glycine sulfonamide mGlu5 PAMs and their potencies.
Pain Management: Selective Inhibition of Nav1.7
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[13] Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital insensitivity to pain, making it an attractive target for the development of novel analgesics.[14] Aryl sulfonamides have been identified as potent and selective inhibitors of Nav1.7.[15]
Mechanism of Action: Nav1.7 plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons.[16] It has a low threshold for activation and contributes to amplifying small depolarizing inputs, bringing the neuron to the threshold for firing an action potential, which is then propagated by other sodium channels like Nav1.8.[17] By selectively inhibiting Nav1.7, N-aryl glycine sulfonamide derivatives can dampen the excitability of nociceptors without affecting other neuronal functions, offering a promising approach to pain relief with a potentially favorable side-effect profile.
Figure 3: Role of Nav1.7 in pain signaling and its inhibition.
Structure-Activity Relationships (SAR): The development of selective Nav1.7 inhibitors has been a significant challenge. SAR studies have highlighted the importance of specific structural features for achieving both high potency and selectivity over other sodium channel isoforms.
| Compound | Structure | Nav1.7 IC₅₀ (nM) | Nav1.5 IC₅₀ (µM) | Selectivity (Nav1.5/Nav1.7) | Reference |
| Compound 10o | Ethanoanthracene core with a tetrahydropyrrole substituted sulfonamide | 0.64 | 33.61 | >50,000 | [18] |
| PF-05089771 | Arylsulfonamide | - | - | - | [19] |
| AM-2099 | Arylsulfonamide | 9 (at ~90% inactivation) | - | - | [20] |
Table 2: Potency and selectivity of representative Nav1.7 inhibitors.
Oncology and Fibrosis: Targeting Galectin-3
Galectin-3 is a β-galactoside-binding lectin that is implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis.[21] It is overexpressed in many types of tumors and plays a role in cell adhesion, migration, and apoptosis.[22] N-arylsulfonyl-indole-2-carboxamides, which incorporate the N-aryl sulfonamide motif, have been identified as dual inhibitors of galectin-3 and galectin-8.[23][24]
Mechanism of Action: Extracellular galectin-3 can crosslink cell surface glycoproteins and glycolipids, leading to the activation of intracellular signaling pathways that promote cell growth and survival.[25] In fibrosis, galectin-3 can potentiate the effects of transforming growth factor-β1 (TGF-β1), a key pro-fibrotic cytokine.[26] By binding to the carbohydrate recognition domain (CRD) of galectin-3, N-aryl glycine sulfonamide-based inhibitors can block its interaction with its binding partners, thereby inhibiting downstream signaling and mitigating its pathological effects.
Figure 4: Mechanism of galectin-3 inhibition.
Structure-Activity Relationships (SAR): The indole-2-carboxamide core provides a rigid scaffold for the presentation of the N-arylsulfonyl and other substituents. The SAR for this class of inhibitors is still emerging, but initial studies have shown that modifications to the aryl groups and the indole ring can significantly impact binding affinity.
| Compound | Galectin-3 Kd (µM) | Galectin-8C Kd (µM) | Reference |
| Cpd53 | 4.12 | 6.04 | [23][24] |
| Cpd57 | 12.8 | 2.06 | [23][24] |
Table 3: Binding affinities of N-arylsulfonyl-indole-2-carboxamide inhibitors for galectin-3 and galectin-8C.
Conclusion and Future Perspectives
The N-aryl glycine sulfonamide scaffold has unequivocally established itself as a privileged motif in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage with a diverse range of biological targets, has led to the discovery of numerous potent and selective modulators of disease-relevant proteins. The examples highlighted in this guide, from the allosteric modulation of mGlu5 to the selective inhibition of Nav1.7 and galectin-3, underscore the remarkable versatility of this chemical core.
The success of this scaffold can be attributed to the synergistic interplay of its constituent parts. The sulfonamide provides a stable, polar anchor capable of crucial hydrogen bonding interactions. The N-aryl group offers a platform for tuning steric and electronic properties to achieve selectivity and favorable pharmacokinetic profiles. The glycine moiety acts as a versatile linker, allowing for the optimal positioning of key pharmacophoric elements.
Looking ahead, the N-aryl glycine sulfonamide scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. The ongoing exploration of new synthetic methodologies will further expand the accessible chemical space, enabling the design of next-generation inhibitors with improved properties. As our understanding of complex biological systems deepens, this versatile scaffold will provide a powerful tool for probing protein function and developing innovative treatments for a wide range of human diseases. The journey of the sulfonamide, from its humble beginnings as an antibacterial agent to its current status as a cornerstone of modern drug discovery, is a testament to the enduring power of medicinal chemistry to transform human health.
References
-
Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. (n.d.). SlideShare. Retrieved January 25, 2026, from [Link]
-
Sulfonamide (medicine) - Wikipedia. (2023, December 19). Retrieved January 25, 2026, from [Link]
-
Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Sulfonamides as Selective Na V 1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Butts, C., & Tbl, M. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. International Journal of Molecular Sciences, 22(19), 10499. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Retrieved January 25, 2026, from [Link]
-
N-Aryl glycines as versatile initiators for various polymerizations - RSC Publishing. (2021, March 10). Retrieved January 25, 2026, from [Link]
-
Rodriguez, A. L., Zhou, Y., Williams, R., Weaver, C. D., Vinson, P. N., Dawson, E. S., ... & Stauffer, S. R. (2012). Discovery and SAR of a novel series of non-MPEP site mGlu₅ PAMs based on an aryl glycine sulfonamide scaffold. Bioorganic & medicinal chemistry letters, 22(24), 7388–7392. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025, June 23). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. (2023, August 15). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin. (2025, September 29). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Nav1.7 and Nav1.8: Role in the pathophysiology of pain. (2019, June 21). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Targeting galectin-3 in inflammatory and fibrotic diseases | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024, November 5). ACS Publications. Retrieved January 25, 2026, from [Link]
-
No Gain, No Pain: NaV1.7 as an Analgesic Target. (2014, August 11). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. (2021, December 1). ResearchGate. Retrieved January 25, 2026, from [Link]
-
K D values for Gal-3 and Gal-3C binding toward blood group antigens... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Cryo- EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. (2023, March 28). eLife. Retrieved January 25, 2026, from [Link]
-
Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. (2019, July 17). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease. (2022, September 26). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. (n.d.). Monash University. Retrieved January 25, 2026, from [Link]
-
Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. (2023, August 15). PubMed. Retrieved January 25, 2026, from [Link]
-
Broensted Acid-Assisted N-Alkylation of Sulfonamides Using Ethers as the Alkylation Reagents. | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (Na V ) 1.7 with Potent Analgesic Activity | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5. (2012, December 17). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 25, 2026, from [Link]
-
On the role of Nav1.7 sodium channels in chronic pain: an experimental and computational study. (2019, December 11). bioRxiv. Retrieved January 25, 2026, from [Link]
-
CHAPTER 7: Galectin-3 Involvement in Fibrotic Diseases. (2020, March 3). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Why Sodium Channel Nav1.7 is required for Pain Sensation. (n.d.). The Physiological Society. Retrieved January 25, 2026, from [Link]
-
Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction. (2011, October 31). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 25, 2026, from [Link]
-
Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5. (n.d.). The American Society for Pharmacology and Experimental Therapeutics. Retrieved January 25, 2026, from [Link]
-
(PDF) Galectin-3 Binding Protein Secreted by Breast Cancer Cells Inhibits Monocyte-Derived Fibrocyte Differentiation. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022, May 18). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026, January 12). American Chemical Society. Retrieved January 25, 2026, from [Link]
-
Galectin-3 in Kidney Diseases: From an Old Protein to a New Therapeutic Target. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Identification of a Selective Allosteric Agonist of mGlu5. (2011, December 16). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 25, 2026, from [Link]
-
(PDF) A Green Synthesis and Antibacterial Activity of N-Arylsulfonylhydrazone Compounds. (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. Discovery and SAR of a novel series of non-MPEP site mGlu5 PAMs based on an aryl glycine sulfonamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. physoc.org [physoc.org]
- 17. On the role of Nav1.7 sodium channels in chronic pain: an experimental and computational study | bioRxiv [biorxiv.org]
- 18. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. books.rsc.org [books.rsc.org]
- 23. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of N-Sulfonyl Glycine Derivatives: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-sulfonyl glycine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their synthetic tractability allows for systematic structural modifications, making them ideal candidates for structure-activity relationship (SAR) studies. This guide provides a comprehensive exploration of the SAR of N-sulfonyl glycine derivatives, with a focus on their anticancer, antidiabetic (via aldose reductase inhibition), and neuromodulatory (via diacylglycerol lipase inhibition) properties. We will delve into the critical structural motifs that govern potency and selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.
Introduction: The N-Sulfonyl Glycine Scaffold - A Privileged Motif in Drug Discovery
The N-sulfonyl glycine core, characterized by a sulfonyl group appended to the nitrogen atom of a glycine residue, represents a versatile and synthetically accessible starting point for the development of a wide array of biologically active molecules. The inherent modularity of this scaffold, with distinct points for chemical diversification at the sulfonyl moiety (R¹), the glycine nitrogen (R²), and the glycine backbone itself, has made it a focal point of numerous medicinal chemistry campaigns.
This structural versatility translates into a diverse pharmacological profile, with N-sulfonyl glycine derivatives exhibiting activities ranging from enzyme inhibition to the modulation of receptor function. Extensive research has underscored their potential as anticancer, antibacterial, and antidiabetic agents.[1] The underlying mechanism often involves the precise presentation of functional groups that can engage in key interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions—with the active sites of target biomolecules.
This guide will systematically dissect the structure-activity relationships of N-sulfonyl glycine derivatives across three key therapeutic areas: oncology, metabolic disorders, and neuroscience. By understanding how subtle changes in chemical structure influence biological activity, researchers can more rationally design and optimize the next generation of therapeutics based on this promising scaffold.
Synthetic Strategies: Building the N-Sulfonyl Glycine Library
The exploration of the SAR of N-sulfonyl glycine derivatives is fundamentally enabled by robust and flexible synthetic methodologies. The most common and widely applicable approach is the Schotten-Baumann reaction, which involves the N-sulfonylation of a glycine ester with a sulfonyl chloride, followed by ester hydrolysis to yield the final carboxylic acid.
General Synthetic Workflow
Caption: General synthetic workflow for N-sulfonyl glycine derivatives.
Detailed Synthetic Protocol: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine
This two-step protocol exemplifies a common route to an N-substituted N-sulfonyl glycine derivative.
Step 1: Synthesis of N-Phenylglycine
-
To a solution of sodium hydroxide in water, add aniline followed by chloroacetic acid.
-
Heat the reaction mixture under reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the N-phenylglycine.
-
Collect the solid by filtration, wash with cold water, and dry to afford the intermediate product.
Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine
-
Dissolve N-phenylglycine in a suitable solvent such as dichloromethane (DCM) in the presence of a base like pyridine.
-
Cool the solution in an ice bath and add benzenesulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature, monitoring for completion by TLC.
-
Upon completion, perform an aqueous workup to remove pyridine and other water-soluble impurities.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-phenyl-N-(phenylsulfonyl)glycine.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-sulfonyl glycine derivatives can be finely tuned by modifying three key structural regions: the R¹ group on the sulfonyl moiety, the R² group on the glycine nitrogen, and the glycine backbone itself.
Anticancer Activity
N-sulfonyl glycine and related sulfonamide derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action is often linked to the induction of apoptosis.[4]
Key SAR Insights for Anticancer Activity:
-
Sulfonyl Group (R¹): The nature of the aromatic or heterocyclic ring attached to the sulfonyl group plays a critical role in determining anticancer potency. Electron-withdrawing or lipophilic substituents on an aryl ring can enhance activity.
-
Glycine Backbone: Modifications to the glycine backbone can influence activity. For example, incorporating the glycine into a more rigid cyclic structure can modulate potency and selectivity.
-
Nitrogen Substitution (R²): Substitution on the glycine nitrogen can significantly impact activity. In some cases, an unsubstituted nitrogen (R² = H) is preferred, while in others, small alkyl or aryl groups can enhance potency.
Table 1: Anticancer Activity of N-Sulfonyl Glycine Derivatives
| Compound ID | R¹ (Sulfonyl Group) | R² (Nitrogen Substituent) | Cell Line | GI50 (µM) | Reference |
| 1 | 4-Fluorophenyl | H | MCF-7 | 1.75 | [5] |
| 2 | 4-Fluorophenyl | H | PANC-1 | 3.50 | [5] |
| 3l | 2-Furyl | (CH₂)CONH₂ | Various | 1.64–1.86 | [5] |
| 4 | 5-Chloro-2-methoxyphenyl | L-Cysteine | HEPG2 | 51.9 µg/mL | [2] |
| 5 | 5-Chloro-2-methoxyphenyl | L-Glutamine | MCF-7 | 54.2 µg/mL | [2] |
| 6 | 5-Chloro-2-methoxyphenyl | L-Tryptophan | PaCa2 | 59.7 µg/mL | [2] |
Apoptosis Induction Pathway:
Several studies suggest that N-sulfonyl glycine derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the JNK pathway, and by altering the expression of pro- and anti-apoptotic proteins like BAX and BCL-2.[4][6]
Caption: Proposed mechanism of apoptosis induction by N-sulfonyl glycine derivatives.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[7] N-sulfonyl glycine derivatives have been identified as potent inhibitors of this enzyme.
Key SAR Insights for Aldose Reductase Inhibition:
-
Sulfonyl Group (R¹): Aromatic substituents on the sulfonyl group are crucial for activity. The presence of a benzoylamino group at the 4-position of the phenyl ring has been shown to significantly enhance potency.[1]
-
Glycine Carboxylate: The carboxylic acid moiety of the glycine is essential for binding to the enzyme.
-
Lipophilicity: Increasing the lipophilicity of the molecule generally leads to improved inhibitory potential.[1]
Table 2: Aldose Reductase Inhibitory Activity of N-Sulfonyl Glycine Derivatives
| Compound ID | R¹ (Substituent on Phenylsulfonyl) | IC50 (µM) | Reference |
| 7 | 4-Benzoylamino | 0.41 | [1] |
| 8 | 3-Benzoylamino | >0.41 | [1] |
| 9 | 2-Benzoylamino | >1.0 | [1] |
| 10 | 4-Acetylamino | >1.0 | [1] |
| 11 | 4-Benzylamino | >1.0 | [1] |
The Polyol Pathway and Diabetic Complications:
Inhibition of aldose reductase by N-sulfonyl glycine derivatives blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway, such as osmotic and oxidative stress.[7][8]
Caption: Inhibition of the polyol pathway by N-sulfonyl glycine derivatives.
Diacylglycerol Lipase (DAGL) Inhibition
Diacylglycerol lipases (DAGLs) are key enzymes in the endocannabinoid signaling pathway, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10] N-benzylic-substituted glycine sulfonamides have been identified as reversible inhibitors of DAGLs.[11]
Key SAR Insights for DAGL Inhibition:
-
N-Substitution (R²): A benzylic substitution on the glycine nitrogen is a common feature of potent DAGL inhibitors.
-
Sulfonamide Moiety: The sulfonamide linkage is critical for activity.
-
Physicochemical Properties: The overall physicochemical properties of the molecule, such as lipophilicity, play a significant role in determining potency.
Endocannabinoid Signaling Pathway:
By inhibiting DAGL, N-sulfonyl glycine derivatives can modulate the levels of 2-AG, thereby impacting a wide range of physiological processes regulated by the endocannabinoid system, including neurotransmission, inflammation, and pain.[9][10]
Caption: Modulation of endocannabinoid signaling by N-sulfonyl glycine derivatives.
Experimental Protocols
The following protocols provide a framework for the biological evaluation of N-sulfonyl glycine derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-sulfonyl glycine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration that inhibits cell growth by 50%).
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the oxidation of NADPH.
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the lens supernatant containing aldose reductase.
-
Inhibitor Addition: Add the N-sulfonyl glycine derivative at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value (concentration that inhibits enzyme activity by 50%).
Conclusion and Future Directions
The N-sulfonyl glycine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be manipulated to optimize potency and selectivity against a range of biological targets. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, ensures that they will remain an area of active investigation for the foreseeable future.
Future research in this field will likely focus on:
-
Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular targets will be crucial for understanding their mechanism of action and for further optimization.
-
Pharmacokinetic Optimization: Improving the drug-like properties of these derivatives, such as solubility, metabolic stability, and oral bioavailability, will be essential for their translation into clinical candidates.
-
Combination Therapies: Exploring the synergistic effects of N-sulfonyl glycine derivatives with existing therapeutic agents could lead to more effective treatment strategies.
By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of N-sulfonyl glycine derivatives is yet to be realized.
References
-
Mathebula, S. D. (2021). The polyol pathway: A possible mechanism of diabetes complications in the eye. Journal of Endocrinology, Metabolism and Diabetes of South Africa, 26(2), 59-64. [Link]
-
Chupak, L. S., et al. (2016). Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. Bioorganic & Medicinal Chemistry, 24(7), 1438-1448. [Link]
-
Sarges, R., et al. (1988). Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Journal of Medicinal Chemistry, 31(1), 230-243. [Link]
-
Al-Warhi, T., et al. (2021). Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. ResearchGate. [Link]
-
Mesci, S., et al. (2022). Effects of Sulfur Containing Glycine Imine Derivatives Compounds on Multidrug Resistance Proteins (MRPs) and Apoptosis Mechanism. Bezmialem Science, 10(1), 81-90. [Link]
-
Tchantchou, F., et al. (2012). The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1607), 3264-3275. [Link]
-
Tchantchou, F., et al. (2012). The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. PubMed. [Link]
-
ResearchGate. (n.d.). GI 50 and TGI values against different tumor cell lines for compounds...[Link]
-
Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 28(19), 6898. [Link]
-
Saleem, N., & Adnan, M. (2023). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls. StatPearls Publishing. [Link]
-
Axtell, J. C., et al. (2018). A Piezoelectric Ionic Cocrystal of Glycine and Sulfamic Acid. Crystal Growth & Design, 18(12), 7241-7245. [Link]
-
van Rijn, R. M., et al. (2023). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ChemRxiv. [Link]
-
Jetir.org. (n.d.). In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives. [Link]
-
Singh, P., et al. (2006). Glycine-extended gastrin inhibits apoptosis in colon cancer cells via separate activation of Akt and JNK pathways. Biochemical and Biophysical Research Communications, 344(2), 533-540. [Link]
-
van Rijn, R. M., et al. (2023). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 66(18), 12694-12712. [Link]
-
El-Sayed, W. A., et al. (1995). Synthesis and antitumor activity of N-sulfonyl derivatives of nucleobases and sulfonamido nucleoside derivatives. Archiv der Pharmazie, 328(1), 57-61. [Link]
-
Bouissane, L., et al. (2023). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. Journal of Molecular Structure, 1286, 135541. [Link]
-
Pinterova, L., et al. (2023). The Role of Endocannabinoids in Physiological Processes and Disease Pathology: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Yan, B. X., & Sun, Y. Q. (1997). Glycine residues provide flexibility for enzyme active sites. The Journal of Biological Chemistry, 272(6), 3190-3194. [Link]
-
Singh, U. P., et al. (2019). QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor. International Journal of Pharmacy and Biological Sciences, 9(3), 102-109. [Link]
-
Zuniga-Hinojosa, A., et al. (2023). Exogenous Glycine Betaine Decreases Cell Proliferation and Induces Apoptosis in Human Colorectal Adenocarcinoma HT-29 Cells. Molecules, 28(13), 5092. [Link]
-
Xia, M., et al. (2018). Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells. Oncology Letters, 16(3), 3253-3258. [Link]
-
Annual Reviews. (n.d.). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. [Link]
-
Al-Qawasmeh, R. A., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(18), 4215. [Link]
-
Lim, J. C., et al. (2022). The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts. International Journal of Molecular Sciences, 23(16), 9298. [Link]
-
Lozynskyi, A., et al. (2022). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemistryOpen, 11(6), e202200057. [Link]
- Google Patents. (n.d.).
-
Filimonov, D. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1148. [Link]
-
ResearchGate. (n.d.). Molecular docking of glycine ligand onto an open conformation of WT to...[Link]
-
ResearchGate. (n.d.). CaMKII regulates diacylglycerol lipase-α and striatal endocannabinoid signaling. [Link]
-
van Rijn, R. M., et al. (2019). Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7923-7937. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryli. Biointerface Research in Applied Chemistry, 13(3), 299. [Link]
-
ResearchGate. (n.d.). The damage mechanism of polyol pathway on diabetic peripheral...[Link]
-
Yap, C. W., et al. (2007). Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase. Journal of Computer-Aided Molecular Design, 21(1-3), 13-24. [Link]
-
KEGG PATHWAY Database. (n.d.). KEGG PATHWAY Database. [Link]
-
McCarroll, A. J., et al. (2019). A Novel Class of N-Sulfonyl and N-Sulfamoyl Noscapine Derivatives that Promote Mitotic Arrest in Cancer Cells. Chemistry – A European Journal, 25(72), 16569-16574. [Link]
-
ResearchGate. (n.d.). A) The co-crystal structure of compound 9 (green) with hMAGL (PDB:...[Link]
-
Costantino, M., et al. (2023). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. International Journal of Molecular Sciences, 24(13), 10833. [Link]
Sources
- 1. Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bezmialemscience.org [bezmialemscience.org]
- 5. d-nb.info [d-nb.info]
- 6. Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 9. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activities of Sulfonylglycine Derivatives: An In-depth Technical Guide for Drug Discovery
Abstract
Sulfonylglycine derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. With a focus on their anticancer and antimicrobial properties, this document serves as a resource for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower the scientific community to explore the full therapeutic potential of sulfonylglycine derivatives.
Introduction: The Versatility of the Sulfonylglycine Scaffold
Sulfonylglycine derivatives are characterized by a central glycine backbone linked to a sulfonyl group. This seemingly simple scaffold allows for extensive chemical modifications, leading to a diverse array of pharmacological profiles.[1] The inherent properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, enable these derivatives to interact with a variety of biological targets with high specificity.[2] This structural adaptability has positioned sulfonylglycine derivatives as promising candidates in the development of novel therapeutics for a range of diseases, most notably cancer and infectious diseases.[1]
Synthetic Strategies: Building the Sulfonylglycine Core
The synthesis of sulfonylglycine derivatives is typically achieved through straightforward and well-established chemical reactions. A common and efficient method involves the N-sulfonylation of a glycine ester, followed by hydrolysis of the ester to yield the desired sulfonylglycine.[1]
General Synthetic Protocol: A Step-by-Step Approach
The following protocol outlines a widely used method for the synthesis of sulfonylglycine derivatives. This two-step process is amenable to a variety of starting materials, allowing for the creation of a diverse library of compounds.
Step 1: N-Sulfonylation of Glycine Ester
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or pyridine (2.5 equivalents) at 0 °C.
-
Slowly add the desired sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-sulfonylated glycine ethyl ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Step 2: Hydrolysis of the Ester
-
Dissolve the purified N-sulfonylated glycine ethyl ester (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5-2 equivalents) to the solution and stir at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the remaining aqueous layer to a pH of 2-3 with 1N hydrochloric acid (HCl).
-
The resulting precipitate, the sulfonylglycine derivative, is collected by filtration, washed with cold water, and dried under vacuum.[1]
Diagram of the General Synthetic Workflow for Sulfonylglycine Derivatives
Caption: A flowchart illustrating the two-step synthesis of sulfonylglycine derivatives.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Sulfonylglycine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3] Their efficacy has been evaluated against a range of cancer cell lines, with several derivatives showing promising activity.
Mechanisms of Anticancer Action
The anticancer effects of sulfonylglycine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a crucial regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[4][5][6] Certain sulfonamide derivatives have been identified as potent and selective CDK9 inhibitors.[4][7]
-
Topoisomerase II Inhibition: Topoisomerases are enzymes that regulate the topology of DNA.[8] Topoisomerase II inhibitors can trap the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death.[9][10][11] Some sulfonyl derivatives have shown potent activity as topoisomerase II poisons.[9]
-
Carbonic Anhydrase (CA) Inhibition: CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide.[12] Several CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[13][14] Sulfonamides are a well-known class of CA inhibitors, and this mechanism may contribute to the anticancer activity of sulfonylglycine derivatives.[15][16]
Diagram of Key Anticancer Mechanisms of Sulfonylglycine Derivatives
Caption: Key molecular targets and downstream effects of sulfonylglycine derivatives in cancer cells.
In Vitro Evaluation of Anticancer Activity
The anticancer potential of newly synthesized sulfonylglycine derivatives is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, Hep-G2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the sulfonylglycine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for sulfonylglycine derivatives is still emerging, preliminary studies on related sulfonamides suggest that the nature and position of substituents on the aromatic ring of the sulfonyl group significantly influence their anticancer activity.[2][18] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target.[18]
Table 1: Anticancer Activity of Selected Sulfonyl-Containing Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9f | PC-3 (Prostate) | 1.83 | [18] |
| MCF-7 (Breast) | 2.57 | [18] | |
| Compound 12 | Hep-G2 (Liver) | 7.3 | [19][20] |
| Compound 18 | HCT-116 (Colon) | 8.1 | [19][20] |
| Compound 4 | MCF-7 (Breast) | 5.2 | [21] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Sulfonylglycine derivatives have emerged as a promising class of compounds with potent activity against various bacterial pathogens, including multidrug-resistant strains.[22][23][24]
Spectrum of Antimicrobial Activity
Sulfonylglycine and related sulfonylurea derivatives have demonstrated significant inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[22][25] Some compounds have also shown activity against Gram-negative bacteria such as Escherichia coli.[23]
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of sulfonylglycine derivatives is determined by measuring their minimum inhibitory concentration (MIC) against various microbial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the sulfonylglycine derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Diagram of the Broth Microdilution Workflow
Caption: A workflow diagram for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Notable Antimicrobial Sulfonyl Derivatives
Several studies have reported sulfonyl derivatives with potent antimicrobial activity. For instance, novel sulfonylurea derivatives have shown impressive MIC values against various MRSA strains.[22]
Table 2: Antimicrobial Activity of Selected Sulfonylurea Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 9i | MRSA (clinical isolate) | 0.78 | [22] |
| S. aureus ATCC 6538 | 0.78 | [22] | |
| Compound 9q | MRSA (clinical isolate) | 0.78 | [22] |
| S. aureus ATCC 6538 | 0.78 | [22] | |
| Compound 7a | S. aureus | 6.10 | [3] |
| Compound 7bi | E. coli | 6.32 | [3] |
Conclusion and Future Directions
Sulfonylglycine derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening a broader range of sulfonylglycine derivatives to identify compounds with improved potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds to facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
-
Exploration of Other Therapeutic Areas: Investigating the potential of sulfonylglycine derivatives for the treatment of other diseases, such as inflammatory disorders and viral infections.
By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
Antibiotics (Basel). 2023 Feb; 12(2): 323. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. [Link]
-
Molecules. 2017 Oct; 22(10): 1673. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. [Link]
-
Molecules. 2023 Feb; 28(4): 1835. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]
-
American Journal of Chemical and Biochemical Engineering. 2023; 7(2): 28-40. Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. [Link]
-
Iran J Pharm Res. 2013 Summer; 12(3): 351–357. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. [Link]
-
Afr J Pure Appl Chem. 2011; 5(11): 353-360. Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. [Link]
-
Molecules. 2017 Oct 16;22(10):1673. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. [Link]
-
Molecules. 2023 Aug; 28(16): 6033. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. [Link]
-
Eur J Med Chem. 2021 Dec 15;226:113837. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [Link]
-
bioRxiv. 2022 Jan 11. Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. [Link]
-
ResearchGate. Table: MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. [Link]
-
ACS Med Chem Lett. 2016 Sep 8;7(9):860-5. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. [Link]
-
J Enzyme Inhib Med Chem. 2021; 36(1): 1883–1889. Inhibition of carbonic anhydrase II by sulfonamide derivatives. [Link]
-
J Med Chem. 2018 Jun 28;61(12):5031-5054. Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. [Link]
-
Molecules. 2014; 19(6): 7836–7849. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. [Link]
-
J Med Chem. 2005 May 19;48(10):3594-601. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]
-
Bioorg Chem. 2020 Nov;104:104164. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives. [Link]
-
Ann Clin Microbiol Antimicrob. 2008; 7: 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. [Link]
-
ACS Med Chem Lett. 2016 Aug 11;7(9):860-5. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. [Link]
-
Wikipedia. Topoisomerase inhibitor. [Link]
-
Molecules. 2023 Jul; 28(13): 5219. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. [Link]
-
Molecules. 2023 Oct; 28(21): 7293. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. [Link]
-
Antibiotics (Basel). 2023 Feb 3;12(2):323. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. [Link]
-
Synapse. What are CDK9 inhibitors and how do you quickly get the latest development progress? [Link]
-
EXCLI J. 2002; 1: 2–12. Dietary topoisomerase II-poisons: contribution of soy products to infant leukemia? [Link]
-
Eur J Med Chem. 2020 Sep 15;202:112513. Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives. [Link]
-
Expert Opin Drug Metab Toxicol. 2006 Jun;2(3):415-29. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile. [Link]
-
J Enzyme Inhib Med Chem. 2016; 31(sup2): 113–118. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]
-
RSC Med Chem. 2021; 12(11): 1801–1815. CDK9 inhibitors in cancer research. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
Front. Chem., 21 June 2023. Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. [Link]
-
Molecules. 2021 Nov; 26(22): 7000. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
-
Arch Pharm (Weinheim). 2008 Feb;341(2):123-30. Synthesis and evaluation of antimicrobial activity of some pyrimidine glycosides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 inhibitors in cancer research - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
- 11. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glycine Transporter (GlyT1/GlyT2) Function and Physiology for Researchers and Drug Development Professionals
Abstract
Glycine is a pivotal neurotransmitter in the central nervous system (CNS), uniquely serving dual roles as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as an essential co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors throughout the brain. The precise spatiotemporal control of extracellular glycine concentrations is paramount for maintaining balanced neurotransmission and is meticulously managed by two distinct high-affinity glycine transporters: GlyT1 and GlyT2. These transporters, members of the Solute Carrier 6 (SLC6) family, exhibit unique expression patterns, stoichiometry, and physiological functions, making them critical players in both normal CNS function and various neuropathologies.[1][2] Consequently, GlyT1 and GlyT2 have emerged as highly attractive therapeutic targets for a range of disorders, including schizophrenia, chronic pain, and hyperekplexia. This guide provides a comprehensive technical overview of GlyT1 and GlyT2, detailing their molecular and physiological characteristics, pharmacological modulation, and the key experimental methodologies employed in their study.
The Dichotomous Role of Glycine in Neurotransmission
Glycine's function is dictated by the receptor systems it interacts with. At inhibitory synapses, glycine binds to ionotropic glycine receptors (GlyRs), which are chloride-permeable ligand-gated ion channels.[3] The resulting influx of chloride hyperpolarizes the postsynaptic neuron, dampening its excitability. This inhibitory action is crucial for motor control, respiratory rhythm, and the processing of sensory information, including pain.[3]
Conversely, at glutamatergic synapses, glycine acts as an indispensable co-agonist at NMDA receptors.[4] The binding of both glutamate and glycine is required for the opening of the NMDA receptor channel, a critical step in synaptic plasticity, learning, and memory.[4][5] The regulation of glycine levels in the vicinity of these distinct synapses is therefore a finely tuned process, orchestrated by GlyT1 and GlyT2.
Glycine Transporter 1 (GlyT1): The Guardian of the Glutamatergic Synapse
GlyT1, encoded by the SLC6A9 gene, is the primary regulator of glycine concentrations at excitatory synapses and also contributes to glycine clearance at inhibitory synapses.[6]
Cellular Localization and Splice Variants
GlyT1 is predominantly expressed in glial cells, particularly astrocytes, which ensheath both excitatory and inhibitory synapses.[1][7] However, evidence also points to significant neuronal expression, especially at presynaptic glutamatergic terminals.[8] This dual localization underscores its comprehensive role in modulating glycine levels across different synaptic environments. Several splice variants of GlyT1 have been identified (e.g., GlyT1a, GlyT1b, GlyT1c), which differ in their N-terminal regions and may exhibit distinct expression patterns and regulatory properties.
Molecular Mechanism and Stoichiometry
GlyT1 mediates the reuptake of glycine from the synaptic cleft into the cytoplasm, a process driven by the electrochemical gradients of sodium (Na+) and chloride (Cl-). The transport cycle of GlyT1 follows a stoichiometry of 2 Na+ : 1 Cl- : 1 glycine.[3] This coupling allows GlyT1 to efficiently clear glycine from the extracellular space, maintaining low nanomolar concentrations that keep the glycine co-agonist site on NMDA receptors from becoming saturated.[3]
Physiological and Pathophysiological Significance
The primary physiological role of GlyT1 is to modulate NMDA receptor activity by controlling the availability of synaptic glycine.[4][5] By keeping glycine levels subsaturated, GlyT1 ensures that NMDA receptor activation remains tightly coupled to neuronal activity and glutamate release.
Dysfunction of GlyT1 has been implicated in several CNS disorders:
-
Schizophrenia: The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder.[9] By inhibiting GlyT1, extracellular glycine levels can be elevated, thereby enhancing NMDA receptor function. This has made GlyT1 inhibitors a major focus of drug development for schizophrenia.[4][10]
-
Cognitive Disorders: Given its role in modulating synaptic plasticity, GlyT1 is also a target for cognitive enhancement in conditions like Alzheimer's disease and major depressive disorder.[4]
-
Pain: While GlyT2 is the primary target for pain, GlyT1 inhibitors have also shown efficacy in preclinical pain models, likely by increasing the availability of glycine for inhibitory GlyRs in the spinal cord.[1][11]
Genetic deletion of GlyT1 in mice is lethal within the first 12 hours of birth, highlighting its critical role in CNS function.[12] Heterozygous knockout mice exhibit enhanced NMDA receptor function and improved spatial memory.[12]
Glycine Transporter 2 (GlyT2): The Preserver of Inhibitory Tone
GlyT2, encoded by the SLC6A5 gene, is the dedicated transporter for replenishing the presynaptic pool of glycine at inhibitory synapses.[6]
Cellular Localization
Unlike the more widespread distribution of GlyT1, GlyT2 expression is restricted to the presynaptic terminals of glycinergic neurons, primarily in the spinal cord, brainstem, and cerebellum.[1][7] This highly specific localization underscores its specialized role in inhibitory neurotransmission.
Molecular Mechanism and Stoichiometry
GlyT2 also utilizes the electrochemical gradients of Na+ and Cl- to drive glycine transport. However, it exhibits a distinct stoichiometry of 3 Na+ : 1 Cl- : 1 glycine.[2][3] This higher sodium coupling allows GlyT2 to concentrate glycine within the presynaptic terminal against a steeper concentration gradient, a crucial feature for efficient vesicular loading.[2][3]
The primary function of GlyT2 is not to terminate the synaptic signal, but rather to ensure a continuous supply of glycine for packaging into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT).[1] This presynaptic glycine replenishment is essential for maintaining the quantal size and the strength of inhibitory neurotransmission.[2]
Physiological and Pathophysiological Significance
GlyT2 is indispensable for maintaining robust inhibitory signaling in the CNS. Its dysfunction leads to a reduction in the amount of glycine released from presynaptic terminals, resulting in disinhibition and neuronal hyperexcitability.
-
Hyperekplexia (Startle Disease): Mutations in the SLC6A5 gene are a major cause of this rare neurological disorder, characterized by an exaggerated startle response and muscle stiffness.[1][13]
-
Chronic Pain: A loss of inhibitory tone in the spinal cord is a key mechanism underlying the development and maintenance of neuropathic and inflammatory pain.[14] Enhancing glycinergic signaling by inhibiting GlyT2 is a promising therapeutic strategy for pain relief.[1][11][15] Preclinical studies have shown that GlyT2 inhibitors are effective in various animal models of pain.[14]
Complete knockout of GlyT2 in mice results in a severe motor disorder and postnatal lethality, confirming its critical role in inhibitory neurotransmission.[16]
Comparative Analysis of GlyT1 and GlyT2
| Feature | Glycine Transporter 1 (GlyT1) | Glycine Transporter 2 (GlyT2) |
| Gene | SLC6A9[6] | SLC6A5[6] |
| Primary Location | Glial cells (astrocytes), glutamatergic neurons[1][7][8] | Presynaptic terminals of glycinergic neurons[1][7] |
| Primary Function | Regulation of glycine at NMDA receptors; synaptic clearance[2][4] | Presynaptic glycine reuptake for vesicular loading[1][2] |
| Stoichiometry | 2 Na+ : 1 Cl- : 1 Glycine[3] | 3 Na+ : 1 Cl- : 1 Glycine[2][3] |
| Substrate Selectivity | Transports glycine and sarcosine[3] | Highly selective for glycine[17] |
| Associated Disorders | Schizophrenia, Cognitive Disorders[4][10] | Hyperekplexia, Chronic Pain[1][13][14] |
| Knockout Phenotype | Perinatal lethality[12] | Postnatal lethality, severe motor deficits[16] |
Pharmacology of Glycine Transporters
The distinct roles of GlyT1 and GlyT2 have spurred the development of selective inhibitors for each transporter.
GlyT1 Inhibitors
GlyT1 inhibitors are broadly classified into two categories:
-
Sarcosine-based inhibitors: Sarcosine (N-methylglycine) is a naturally occurring substrate and competitive inhibitor of GlyT1.[18] Numerous potent and selective inhibitors have been developed based on the sarcosine scaffold.[18]
-
Non-sarcosine-based inhibitors: This class includes a diverse range of chemical scaffolds that have been developed to overcome some of the pharmacokinetic limitations of sarcosine-based compounds.[18]
Several GlyT1 inhibitors have advanced to clinical trials for the treatment of schizophrenia, with some showing promise in improving negative and cognitive symptoms.[4]
GlyT2 Inhibitors
The development of GlyT2 inhibitors has primarily focused on their potential as non-opioid analgesics.[14][15]
-
ALX1393: One of the most well-characterized GlyT2 inhibitors, ALX1393, has demonstrated significant analgesic effects in animal models.[1] However, it has poor blood-brain barrier penetrance.[1]
-
ORG25543: This is a potent and irreversible inhibitor of GlyT2.[17] While effective in preclinical pain models, its irreversibility raises safety concerns due to the critical role of GlyT2 in synaptic recycling.[17]
The current focus in GlyT2 inhibitor development is on creating reversible and partial inhibitors to achieve a therapeutic window that enhances inhibitory tone without completely disrupting glycinergic neurotransmission.[15]
Quantitative Data on Inhibitor Affinities
| Compound | Target | Type | IC50 / Ki |
| Sarcosine | GlyT1 | Substrate/Inhibitor | Modest affinity[18][19] |
| ALX5407 | GlyT1 | Inhibitor | IC50 ≈ 1.8 µM (on GlyT2)[17] |
| ALX1393 | GlyT2 | Inhibitor | IC50 ≈ 25.9 nM[17] |
| ORG25543 | GlyT2 | Irreversible Inhibitor | IC50 ≈ 16 nM[17] |
| N-arachidonyl-glycine | GlyT2 | Inhibitor | Potent inhibitor[18] |
| N-oleyl-glycine | GlyT2 | Inhibitor | Potent inhibitor[18] |
| OLCarn (Oleoyl-l-Carnitine) | GlyT2 | Inhibitor | IC50 ≈ 195 nM (on GlyT1 L425I mutant)[5] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Methodologies for Studying Glycine Transporters
A variety of in vitro and in vivo techniques are employed to characterize the function, localization, and pharmacology of GlyT1 and GlyT2.
In Vitro Assays
This is the gold standard for measuring transporter function.[20][21]
Principle: Cells expressing the transporter of interest are incubated with radiolabeled glycine (e.g., [3H]glycine). The amount of radioactivity accumulated inside the cells is proportional to the transporter activity.
Step-by-Step Protocol (for adherent cells):
-
Cell Culture: Seed cells stably or transiently expressing GlyT1 or GlyT2 into 24- or 96-well plates and grow to near confluence.[22]
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[22]
-
Inhibitor Pre-incubation: Add the test compound (inhibitor) at various concentrations to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.[22]
-
Initiate Uptake: Add a solution containing a fixed concentration of [3H]glycine to each well to initiate the uptake reaction.[22]
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C with gentle agitation.[17][22] The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).[22]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., Solvable®) to each well.[22]
-
Scintillation Counting: Add scintillation cocktail to the lysate and quantify the radioactivity using a scintillation counter.[22]
-
Data Analysis: Determine the IC50 values for inhibitors by plotting the percentage of inhibition against the log of the inhibitor concentration. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at varying concentrations of unlabeled glycine.[17]
Electrophysiology provides real-time measurement of transporter activity by detecting the ion currents associated with the transport cycle.[16][23]
Principle: The movement of Na+ and Cl- ions along with glycine during the transport cycle generates a measurable electrical current. This current can be recorded using the whole-cell patch-clamp technique in cells expressing the transporter.
Step-by-Step Protocol (Whole-Cell Patch Clamp):
-
Cell Preparation: Prepare cells expressing the transporter on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic environment.
-
Giga-seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).[8]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical continuity between the pipette and the cell interior.[8][15]
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).[16]
-
Substrate Application: Perfuse the cell with an external solution containing glycine to evoke transporter-mediated currents.[16]
-
Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software. The amplitude of the steady-state current is proportional to the transporter activity. This method can be used to determine the kinetic properties of the transporter and the effects of inhibitors.[16]
This is a high-throughput method for identifying and characterizing ligands that bind to the transporters.[1][2]
Principle: This assay measures the displacement of a known labeled ligand (reporter ligand) by test compounds. The amount of bound reporter ligand is quantified by mass spectrometry.
General Workflow:
-
Incubation: Incubate cell membranes expressing the transporter with a reporter ligand and the test compound.[1]
-
Separation: Separate the bound ligand from the unbound ligand, typically by filtration.[1]
-
Quantification: Quantify the amount of bound reporter ligand using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Determine the affinity (Ki) of the test compounds by measuring their ability to displace the reporter ligand.[1]
In Vivo and Ex Vivo Techniques
This technique is used to visualize the anatomical distribution of GlyT1 and GlyT2 in brain tissue.[3][24]
Principle: Highly specific antibodies against GlyT1 or GlyT2 are used to label the transporters in fixed brain sections. The antibody binding is then detected using fluorescently labeled secondary antibodies or an enzymatic reaction that produces a colored precipitate.
General Workflow:
-
Tissue Preparation: Perfuse the animal with a fixative (e.g., paraformaldehyde) and dissect the brain. Prepare thin sections of the brain using a cryostat or vibratome.[24]
-
Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody specific for GlyT1 or GlyT2.[6]
-
Secondary Antibody Incubation: After washing, incubate the sections with a labeled secondary antibody that recognizes the primary antibody.[6]
-
Visualization: Mount the sections on slides and visualize the staining using fluorescence or light microscopy.[6]
This technique allows for the measurement of extracellular glycine concentrations in the brain of a living animal.[4][11][25]
Principle: A small microdialysis probe with a semi-permeable membrane is implanted into a specific brain region.[11][25] The probe is perfused with an artificial cerebrospinal fluid, and small molecules like glycine diffuse from the extracellular space into the probe.[11][25] The collected dialysate is then analyzed to determine the concentration of glycine.
Step-by-Step Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.[25]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate (e.g., 1-2 µL/min).[25]
-
Sample Collection: Collect the dialysate in small fractions over time.[25]
-
Drug Administration: Administer a GlyT inhibitor systemically or locally through the probe (reverse dialysis) to assess its effect on extracellular glycine levels.[4]
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS.[4]
Visualizations
Glycine Neurotransmitter Lifecycle
Caption: The lifecycle of glycine as a neurotransmitter.
Differential Roles of GlyT1 and GlyT2 at the Synapse
Caption: Distinct functions of GlyT1 and GlyT2 at different synapses.
Experimental Workflow for Transporter Characterization
Caption: A typical workflow for characterizing glycine transporters and their inhibitors.
Conclusion
Glycine transporters GlyT1 and GlyT2 are critical regulators of CNS function, each with a distinct and vital role in balancing excitatory and inhibitory neurotransmission. Their well-defined involvement in the pathophysiology of several major neurological and psychiatric disorders has established them as prime targets for therapeutic intervention. A thorough understanding of their molecular mechanisms, physiological roles, and the experimental techniques used to study them is essential for the continued development of novel and effective drugs targeting these important transporters. This guide has provided a comprehensive overview to support researchers, scientists, and drug development professionals in this endeavor.
References
-
Aragón, C., & López-Corcuera, B. (2015). Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies. Journal of Biomedical Science, 22(1), 1-10. [Link]
-
Carland, J. E., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. ACS Chemical Neuroscience, 10(11), 4568-4578. [Link]
-
Ackermann, T. M., et al. (2020). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 15(22), 2165-2175. [Link]
-
Voehringer, P., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B, 939, 92-97. [Link]
-
Aslan, F. N., et al. (2019). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. The Journal of general physiology, 151(8), 1034–1051. [Link]
-
Harvey, R. J., & Yee, B. K. (2021). Glycine Transporters and Receptors as Targets for Analgesics. International journal of molecular sciences, 22(22), 12213. [Link]
-
Harsing, L. G., Jr, et al. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. Biomedicines, 9(6), 637. [Link]
-
Mostyn, S. N., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47150. [Link]
-
Li, W., et al. (2005). Inhibitors of GlyT1 and GlyT2 differentially modulate inhibitory transmission. Neuroreport, 16(11), 1229–1232. [Link]
-
Jursky, F., & Nelson, N. (1996). Developmental expression of the glycine transporters GLYT1 and GLYT2 in mouse brain. Journal of neurochemistry, 67(1), 336–344. [Link]
-
Eulenburg, V., et al. (2005). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Brain research. Brain research reviews, 47(1-3), 244–250. [Link]
-
Axon Instruments. (2000). The Axon Guide. [Link]
-
Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(9), 1104–1111. [Link]
-
Peng, J., et al. (2024). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. Proceedings of the National Academy of Sciences of the United States of America, 121(14), e2322880121. [Link]
-
Tsai, G., et al. (2004). Gene knockout of glycine transporter 1: characterization of the behavioral phenotype. Proceedings of the National Academy of Sciences of the United States of America, 101(22), 8485–8490. [Link]
-
Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]
-
Harvey, R. J., et al. (2008). A critical role for glycine transporters in hyperexcitability disorders. Frontiers in molecular neuroscience, 1, 4. [Link]
-
Benito-Muñoz, I., et al. (2021). Structural insights into allosteric mechanism of glycine transporter-mediated analgesia. bioRxiv. [Link]
-
Hashimoto, K. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters of a novel class of 4-substituted-8-(2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones. ResearchGate. [Link]
-
Cichoń, T., et al. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International journal of molecular sciences, 22(20), 11029. [Link]
-
Aslan, F. N., et al. (2019). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. The Journal of general physiology, 151(8), 1034–1051. [Link]
-
Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work?. [Link]
-
Morita, K., et al. (2008). Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain. Current pharmaceutical design, 14(28), 2937–2945. [Link]
-
Okabe, A., et al. (2019). Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering. Tissue engineering. Part C, Methods, 25(11), 633–644. [Link]
-
Cichoń, T., et al. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. [Link]
-
Höfner, G., & Wanner, K. T. (2020). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ResearchGate. [Link]
-
Khan, S. S., et al. (2023). Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes. protocols.io. [Link]
-
Benito-Muñoz, I., et al. (2021). GlyT1 and GlyT2 alignment and mutant expression. ResearchGate. [Link]
-
Cichoń, T., et al. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. [Link]
-
Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(9), 1104–1111. [Link]
-
Shahsavar, A., et al. (2016). Identification of a 3rd Na+ Binding Site of the Glycine Transporter, GlyT2. PLoS computational biology, 12(6), e1004922. [Link]
-
Scheen, A. J. (2021). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. MDPI. [Link]
-
Singh, S. K., & Verma, R. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 10(12), 1307–1321. [Link]
-
Lyck, L., et al. (2006). Immunohistochemical visualization of neurons and specific glial cells for stereological application in the porcine neocortex. Journal of neuroscience methods, 152(1-2), 229–242. [Link]
-
Todd, A. J., & Spike, R. C. (1995). Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis. Neuroscience letters, 194(1-2), 105–108. [Link]
-
Lindsley, C. W., et al. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current topics in medicinal chemistry, 6(8), 771–785. [Link]
Sources
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. d-nb.info [d-nb.info]
- 8. ifsc.usp.br [ifsc.usp.br]
- 9. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical localization and quantification of glucose transporters in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitors of GlyT1 and GlyT2 differentially modulate inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-[(4-Ethoxyphenyl)sulfonyl]glycine as a Glycine Transporter 1 (GlyT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Glycine Transporter 1 in Neuromodulation
Glycine is a pivotal amino acid in the central nervous system (CNS), serving a dual role as both an inhibitory neurotransmitter and an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] The precise regulation of extracellular glycine concentrations is therefore paramount for maintaining a balance between inhibitory and excitatory neurotransmission. The glycine transporter 1 (GlyT1), a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, is a key protein in this regulatory process.[3] Primarily located on glial cells surrounding both inhibitory glycinergic and excitatory glutamatergic synapses, GlyT1 actively removes glycine from the synaptic cleft.[3][4]
Inhibition of GlyT1 has emerged as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][5] By blocking glycine reuptake, GlyT1 inhibitors elevate synaptic glycine levels, thereby enhancing NMDA receptor activity. This has led to the extensive investigation of small molecule GlyT1 inhibitors, including N-[(4-Ethoxyphenyl)sulfonyl]glycine and its analogs, for their potential in treating cognitive and negative symptoms associated with schizophrenia and other CNS disorders.[1][2][6]
This document provides a comprehensive guide to the in vitro characterization of this compound and similar compounds as GlyT1 inhibitors. We will delve into the theoretical underpinnings of common assay methodologies, provide detailed, field-tested protocols, and offer insights into data analysis and interpretation.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Potentiation
The therapeutic rationale for GlyT1 inhibition is intrinsically linked to the function of the NMDA receptor, a crucial player in synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] GlyT1 maintains subsaturating levels of glycine at the NMDA receptor's co-agonist binding site.[2] By inhibiting GlyT1, compounds like this compound increase the local concentration of glycine, leading to enhanced NMDA receptor function.[5] This mechanism is believed to ameliorate the glutamatergic hypofunction implicated in the pathophysiology of schizophrenia.[5][7]
Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation
Caption: Workflow of GlyT1 inhibition leading to enhanced NMDA receptor activity.
Experimental Assays for Characterizing GlyT1 Inhibitors
A variety of in vitro assays can be employed to determine the potency and mechanism of action of GlyT1 inhibitors. The choice of assay often depends on the available resources, desired throughput, and the specific questions being addressed. Here, we detail two robust and widely used methods: the radiolabeled glycine uptake assay and a fluorescence-based membrane potential assay.
Radiolabeled Glycine Uptake Assay
This is a classic and highly reliable method for directly measuring the function of glycine transporters.[6][8] The assay quantifies the uptake of radiolabeled glycine (e.g., [³H]glycine) into cells expressing GlyT1. The inhibitory potential of a compound is determined by its ability to reduce the accumulation of radiolabeled glycine within the cells.
Principle: Cells overexpressing GlyT1 are incubated with a mixture of radiolabeled and non-radiolabeled glycine in the presence of varying concentrations of the test compound. After a defined incubation period, the cells are washed to remove extracellular radiolabel, lysed, and the intracellular radioactivity is measured using a scintillation counter. A decrease in radioactivity in the presence of the inhibitor indicates its blocking effect on GlyT1.
Experimental Workflow: Radiolabeled Glycine Uptake Assay
Caption: Step-by-step workflow for the radiolabeled glycine uptake assay.
Detailed Protocol: [³H]Glycine Uptake Assay
Materials:
-
HEK293 cells stably expressing human GlyT1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates (clear bottom, white walls for scintillation counting)
-
Krebs-Henseleit (KH) buffer (124 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 10 mM glucose, pH 7.4)
-
[³H]Glycine (specific activity ~15-60 Ci/mmol)
-
Non-radiolabeled glycine
-
This compound (test compound)
-
Sarcosine (a known GlyT1 inhibitor for positive control)
-
Cell lysis buffer (e.g., 0.1% SDS or a commercial lysis reagent)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Seed GlyT1-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in KH buffer. Ensure the final DMSO concentration in the assay is ≤0.5%.
-
Prepare a working solution of [³H]glycine in KH buffer. The final concentration of glycine in the assay should be close to its Kₘ value for GlyT1 (typically in the low micromolar range).
-
-
Assay Performance:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed KH buffer.
-
Add 50 µL of KH buffer containing the desired concentration of the test compound or vehicle control to each well. For the positive control, use a concentration of sarcosine known to fully inhibit GlyT1.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the uptake by adding 50 µL of the [³H]glycine working solution to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KH buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Add 150 µL of scintillation cocktail to each well.
-
-
Data Acquisition and Analysis:
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor like sarcosine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Fluorescence-Based Membrane Potential Assay
This is a higher-throughput, non-radioactive alternative for assessing the activity of electrogenic transporters like GlyT1.[7] The transport of glycine by GlyT1 is coupled to the co-transport of Na⁺ and Cl⁻ ions, resulting in a net influx of positive charge and depolarization of the cell membrane. This change in membrane potential can be measured using voltage-sensitive fluorescent dyes.
Principle: Cells expressing GlyT1 are loaded with a fluorescent membrane potential-sensitive dye. The addition of glycine initiates transporter activity, leading to membrane depolarization and a change in the fluorescence of the dye. Inhibitors of GlyT1 will block this glycine-induced change in fluorescence.
Detailed Protocol: Fluorescence-Based Membrane Potential Assay
Materials:
-
HEK293 cells stably expressing human GlyT1
-
Cell culture medium
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Glycine
-
This compound (test compound)
-
A known GlyT1 inhibitor (positive control)
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed GlyT1-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
-
Assay Performance:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence.
-
The instrument's liquid handler will then add the test compound to the cell plate, and fluorescence will be monitored for a few minutes to detect any direct effects of the compound on membrane potential.
-
Next, the instrument will add a solution of glycine (at a concentration that elicits a robust response, e.g., EC₈₀) to initiate the transporter-mediated depolarization.
-
Fluorescence is continuously monitored to measure the change in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence upon glycine addition is calculated for each well.
-
The inhibitory effect of the test compound is determined by the reduction in the glycine-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation and Interpretation
The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the GlyT1 activity by 50%.[3] A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Comparative IC₅₀ Values of Known GlyT1 Inhibitors
| Compound | GlyT1 IC₅₀ (nM) | Assay Type | Reference |
| Sarcosine | ~190,000 | [³H]NFPS Binding | [9] |
| NFPS | 22 | [³H]Glycine Uptake | [6] |
| Org 24461 | 2,500 | [³H]Glycine Uptake | [6] |
| SSR504734 | 15-38 | Glycine Uptake | [7] |
| This compound | To be determined | [³H]Glycine Uptake / FLIPR | This study |
Note: The IC₅₀ value for this compound is expected to be in the nanomolar to low micromolar range based on the structure-activity relationships of related compounds.
Troubleshooting Common Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in radiolabeled assay | - Inefficient washing- Non-specific binding of [³H]glycine to the plate or cells | - Increase the number and volume of washes with ice-cold buffer.- Pre-coat plates with a blocking agent (e.g., poly-D-lysine).- Include a known non-transported radiolabeled molecule as a control. |
| Low signal-to-noise ratio in fluorescence assay | - Low expression of GlyT1- Inefficient dye loading- Suboptimal glycine concentration | - Use a cell line with higher GlyT1 expression or optimize transfection efficiency.- Optimize dye loading time and temperature.- Perform a glycine concentration-response curve to determine the optimal concentration for stimulation. |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper pipetting techniques. Increase the number of replicates. |
| Inconsistent IC₅₀ values | - Compound solubility issues- Degradation of the compound- Assay conditions not optimized | - Check the solubility of the test compound in the assay buffer.- Prepare fresh compound solutions for each experiment.- Optimize incubation times, temperatures, and buffer compositions. |
Conclusion and Future Directions
The methodologies outlined in this document provide a robust framework for the in vitro characterization of this compound as a GlyT1 inhibitor. Both the radiolabeled glycine uptake assay and the fluorescence-based membrane potential assay are powerful tools for determining the potency and mechanism of action of novel GlyT1 inhibitors. Accurate determination of the IC₅₀ value is a critical first step in the drug discovery pipeline, enabling the ranking of compounds and guiding structure-activity relationship studies.
Future studies should aim to further characterize the selectivity of this compound against other neurotransmitter transporters, such as GlyT2, and to elucidate its mode of inhibition (e.g., competitive, non-competitive). Ultimately, promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant animal models of CNS disorders.
References
-
Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104. [Link]
-
Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1403–1412. [Link]
-
Harsing, L. G., Jr., Juranyi, Z., Gacsalyi, I., Tapolcsanyi, P., Czompa, K., & Gigler, G. (2006). The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study. Neurochemical research, 31(2), 205–214. [Link]
-
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(10), 1149–1157. [Link]
-
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437. [Link]
-
Mallorga, P. J., Williams, J. B., Jacobson, M., Marques, R., Le-Shim, E., O'Malley, S., ... & Uebele, V. N. (2003). Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine. Neuropharmacology, 45(4), 499–510. [Link]
-
Zhang, Y., Zhang, X., Zhang, H., Lu, Y., Liu, J., & Zhang, H. (2024). Modulation of the human GlyT1 by clinical drugs and cholesterol. Nature Communications, 15(1), 2276. [Link]
-
Depoortère, R., Dargazanli, G., Estenne-Bouhtou, G., Lo-Chun-Yin, C., Capet, M., Lanneau, C., ... & Griebel, G. (2005). Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic. Neuropsychopharmacology, 30(11), 1963–1985. [Link]
-
BioIVT. (n.d.). GLYT1 Transporter Assay. Retrieved January 25, 2026, from [Link]
-
Carland, J. E., & Vandenberg, R. J. (2017). A System for Assessing Dual Action Modulators of Glycine Transporters and Glycine Receptors. Frontiers in molecular neuroscience, 10, 32. [Link]
-
Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., ... & Duzic, E. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(9), 1104–1112. [Link]
-
Harsing, L. G., Jr, Juranyi, Z., Gacsalyi, I., Tapolcsanyi, P., Czompa, K., & Gigler, G. (2006). The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study. Neurochemical research, 31(2), 205–214. [Link]
-
Lindsley, C. W., Wolkenberg, S. E., & Kinney, G. G. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current topics in medicinal chemistry, 6(17), 1877–1886. [Link]
-
Cubelos, B., Giménez, C., & Zafra, F. (2005). Localization of the GLYT1 glycine transporter at glutamatergic synapses in the rat brain. Cerebral Cortex, 15(4), 448-459. [Link]
-
Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature reviews. Drug discovery, 12(11), 866–885. [Link]
-
Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529–531. [Link]
Sources
- 1. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Characterization Of Glyt1 Expression And Glycinergic Circuits" by Laura Patricia Montes [scholarworks.utep.edu]
- 5. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Glycine Transporter Modulators Using a FLIPR-Based Membrane Potential Assay
<
Introduction: The Therapeutic Promise of Modulating Glycinergic Neurotransmission
Glycine is a pivotal neurotransmitter in the central nervous system (CNS), uniquely serving dual roles. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and it also acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory glutamatergic signaling.[1][2][3] The precise control of synaptic glycine concentrations is managed by two high-affinity, Na+/Cl−-dependent glycine transporters (GlyTs): GlyT1 and GlyT2.[4][5]
-
GlyT1 , predominantly expressed on glial cells, regulates glycine levels at both excitatory and inhibitory synapses.[1][6] Inhibition of GlyT1 enhances NMDA receptor function by increasing the local concentration of the co-agonist glycine, a strategy being explored for treating cognitive impairments in schizophrenia and other CNS disorders.[1][6][7]
-
GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is responsible for recycling glycine back into these neurons for vesicular release.[4][8] Inhibiting GlyT2 elevates extracellular glycine in the spinal cord, potentiating inhibitory neurotransmission. This mechanism holds significant promise for the development of novel, non-opioid analgesics for chronic and neuropathic pain.[9][10][11]
Assay Principle: Linking Transporter Activity to Membrane Potential
The functional activity of glycine transporters provides an elegant avenue for a fluorescence-based HTS assay. GlyTs are electrogenic, meaning they cotransport Na+ and Cl- ions along with each glycine molecule, resulting in a net influx of positive charge.[7] This influx depolarizes the cell membrane. The FLIPR system, coupled with a sensitive membrane potential dye, can detect these rapid changes in cellular membrane potential in real-time.[15][16]
The assay utilizes a negatively charged fluorescent dye that partitions across the cell membrane in response to the membrane potential.[16] In resting cells (polarized), more dye is excluded from the cell interior. Upon glycine-induced activation of GlyTs, the resulting membrane depolarization drives the anionic dye into the cells, causing a measurable increase in intracellular fluorescence.[16] Inhibitors of GlyTs will block this glycine-induced depolarization, thus preventing the increase in fluorescence. This provides a direct, functional readout of transporter activity, suitable for HTS in 96- and 384-well formats.[15]
Figure 1: Signaling pathway of the GlyT FLIPR assay.
Materials and Reagents
| Item | Recommended Source / Part Number | Notes |
| Cell Line | HEK293 or CHO cells stably expressing human GlyT1 or GlyT2 | Ensure high-level, stable expression. Validate with radioligand uptake. |
| Cell Culture Plates | Corning® 384-well, black-wall, clear-bottom | Poly-D-Lysine coating recommended for cell adherence. |
| FLIPR System | Molecular Devices FLIPR® Penta or Tetra® System | Equipped with appropriate LEDs and emission filters for the selected dye.[13] |
| Membrane Potential Dye | FLIPR® Membrane Potential Assay Kit (e.g., Blue or Red) | Choose dye based on instrument compatibility and potential compound interference.[17] |
| Assay Buffer | Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 | Critical for maintaining physiological conditions. |
| Glycine | Sigma-Aldrich, G7126 | Prepare fresh high-concentration stock in assay buffer. |
| Reference Inhibitor (GlyT1) | e.g., Bitopertin, Iclepertin | For assay validation and as a positive control.[18] |
| Reference Inhibitor (GlyT2) | e.g., ORG25543 | For assay validation and as a positive control.[15] |
| Compound Plates | 384-well polypropylene plates | Low-binding plates are preferred for storing library compounds. |
Detailed Experimental Protocols
Part 1: Cell Culture and Plating
Causality: Achieving a confluent, uniform cell monolayer is the most critical factor for assay robustness.[19] Inconsistent cell density leads to high well-to-well variability, poor signal-to-background ratios, and an unacceptable Z'-factor.
-
Culture Maintenance : Culture GlyT-expressing cells in the recommended medium with appropriate selection antibiotics to maintain stable expression. Passage cells at 70-80% confluency to ensure they remain in the logarithmic growth phase.
-
Cell Plating : The day before the assay, harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Density Optimization : Determine the optimal seeding density to achieve a 95-100% confluent monolayer on the day of the assay. This typically falls between 15,000 and 30,000 cells per well for a 384-well plate.
-
Plating : Plate the optimized cell number in 25 µL of culture medium into each well of a 384-well black-wall, clear-bottom plate.
-
Incubation : Incubate the plates overnight at 37°C in a humidified, 5% CO2 incubator.
Part 2: Reagent Preparation
-
Assay Buffer : Prepare 1X Assay Buffer (HBSS + 20 mM HEPES). Ensure the pH is precisely adjusted to 7.4, as ion transport is pH-sensitive.
-
Dye Loading Buffer : Reconstitute the FLIPR Membrane Potential dye as per the manufacturer's protocol, using the Assay Buffer as the diluent.[20] Protect the dye from light. This solution is typically stable for several hours at room temperature.
-
Compound Plates : Prepare serial dilutions of reference compounds and library compounds in Assay Buffer at 2X the final desired concentration. For a primary screen, this might be a single concentration (e.g., 20 µM, resulting in a 10 µM final concentration).
-
Agonist Plate : Prepare a glycine solution in Assay Buffer at 4X the final EC80-EC90 concentration. The EC80-EC90 value should be predetermined during assay development.
Part 3: FLIPR Assay Workflow
Self-Validation: The protocol is designed as a two-addition assay. The first addition (test compounds) allows for the identification of agonists. The second addition (glycine) probes for inhibitory activity. This structure maximizes the information gathered from a single plate.[19]
-
Dye Loading : Remove the cell culture plates from the incubator. Add 25 µL of the 2X Dye Loading Buffer directly to each well containing 25 µL of medium. This "no-wash" procedure is gentle on the cells and improves throughput.[21]
-
Incubation : Incubate the plates at 37°C for 60 minutes. This allows the dye to passively load into the cells and equilibrate across the membrane.
-
FLIPR Setup : Configure the FLIPR instrument protocol.
-
Read Mode : Fluorescence, bottom-read.
-
Excitation/Emission : Set wavelengths appropriate for the chosen dye (e.g., Ex: 510-545 nm, Em: 565-625 nm).
-
Protocol :
-
Establish a stable baseline reading for 10-20 seconds.
-
First Addition : 25 µL from the compound plate. Read kinetically for 2-3 minutes.
-
Second Addition : 25 µL from the agonist (glycine) plate. Read kinetically for 2-3 minutes.
-
-
-
Plate Reading : Place the cell plate and compound plate into the FLIPR. Initiate the run. The instrument will automatically perform the additions and fluorescence readings.
Figure 2: High-level experimental workflow for the FLIPR assay.
Data Analysis and Quality Control
Data Reduction
The kinetic data from the FLIPR is typically reduced to a single value per well representing the maximum signal change. This is often calculated as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min).
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[22][23] It provides a measure of the separation between the positive and negative control signals relative to the signal variability.
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the high signal control (e.g., glycine EC80 alone).
-
Mean_neg and SD_neg are the mean and standard deviation of the low signal control (e.g., glycine EC80 + saturating concentration of a known inhibitor).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls; an excellent assay for HTS.[24] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening, but may have a higher false positive/negative rate.[24] |
| < 0 | Unacceptable | No separation between controls; the assay is not viable for screening.[24] |
A representative screening plate with a Z' of 0.64 indicates a statistically very good quality assay.[25]
Hit Identification and Confirmation
For an inhibitor screen, primary "hits" are identified as compounds that reduce the glycine-induced fluorescence signal by a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).
Confirmation Workflow:
-
Re-test : Confirm the activity of primary hits in the same assay.
-
Dose-Response : Generate a concentration-response curve to determine the IC50 value of the confirmed hits.
-
Orthogonal Assay : Validate active compounds in a secondary, mechanism-distinct assay, such as a [3H]glycine uptake assay, to rule out artifacts and confirm the mechanism of action.[15]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Window / Poor Z' | 1. Low transporter expression. 2. Uneven cell plating. 3. Suboptimal glycine concentration. 4. Incorrect FLIPR settings (gain, filters).[26] | 1. Validate cell line expression; re-clone if necessary. 2. Optimize cell seeding density and plating technique. 3. Re-run glycine dose-response to confirm use of EC80-EC90. 4. Optimize instrument gain to maximize signal without saturation.[27] |
| High Well-to-Well Variability | 1. Edge effects in the plate.[25] 2. Inconsistent liquid handling (pipetting). 3. Cell clumping or poor monolayer. | 1. Avoid using the outer rows/columns for samples; fill with buffer. 2. Ensure pipettors are calibrated; optimize dispense height and speed.[19] 3. Ensure a single-cell suspension before plating. |
| False Positives | 1. Compound autofluorescence. 2. Compound cytotoxicity. 3. Non-specific membrane effects. | 1. Pre-read the compound plate on the FLIPR to identify fluorescent compounds. 2. Perform a counter-screen for cell viability (e.g., CellTiter-Glo®). 3. Validate hits in an orthogonal assay (e.g., radioligand uptake). |
| No Response to Glycine | 1. Incorrect buffer composition (e.g., missing Na+). 2. Degraded glycine stock. 3. Cell line lost expression. | 1. Verify buffer components and pH. GlyT activity is Na+-dependent.[7] 2. Prepare fresh glycine solution. 3. Re-validate the cell line or revert to an earlier passage. |
Conclusion
The FLIPR-based membrane potential assay is a powerful platform for the high-throughput screening of glycine transporter modulators. It is a homogeneous, rapid, and non-radioactive method that provides a direct functional readout of transporter activity.[15] By carefully optimizing cell handling, reagent concentrations, and instrument settings, researchers can develop a robust and reliable assay capable of screening large compound libraries to identify novel chemical entities targeting GlyT1 or GlyT2. The successful implementation of this assay can significantly accelerate the discovery of new therapeutics for a range of debilitating neurological and psychiatric disorders.
References
-
Dunne, J. et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Kowalski, T. J. et al. (2009). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. Journal of Biomolecular Screening, 14(7), 806-815. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Molecular Devices. Available at: [Link]
-
Shimizu, H. et al. (2014). Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats. PLoS ONE, 9(4), e95410. Available at: [Link]
-
Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Advances in Experimental Medicine and Biology, 740, 45-82. Available at: [Link]
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?. United Relay. Available at: [Link]
-
Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?. Patsnap Synapse. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Molecular Devices. Available at: [Link]
-
Eulenburg, V. et al. (2005). Glycine transporters: essential regulators of neurotransmission. Trends in Biochemical Sciences, 30(6), 325-333. Available at: [Link]
-
Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Vandenberg, R. J. et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. Frontiers in Molecular Neuroscience, 14, 695493. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System User Guide. Molecular Devices. Available at: [Link]
-
Blake, K. H. et al. (2007). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Biomolecular Screening, 12(4), 559-567. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Representative fluorescent imaging plate reader (FLIPR) traces... ResearchGate. Available at: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
-
Biocompare. (n.d.). FLIPR® Membrane Potential (Blue) Assay Kit R8042 / R8034 from Molecular Devices. Biocompare.com. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Gomeza, J. et al. (2006). A Critical Role for Glycine Transporters in Hyperexcitability Disorders. The Neuroscientist, 12(6), 527-537. Available at: [Link]
-
Aslan, M. et al. (2003). Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators. Journal of Biomolecular Screening, 8(5), 559-566. Available at: [Link]
-
Sand, M. et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Psychiatry, 14, 1143232. Available at: [Link]
-
Molecular Devices. (2017). Innovative Assays for the FLIPR Tetra System: High Throughput Assays for Cardiac Toxicity on FLIPR. YouTube. Available at: [Link]
-
Cioffi Group. (n.d.). Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain. Cioffi Group. Available at: [Link]
-
ResearchGate. (2022). Why am I not getting proper Carbachol response in calcium assay using FLIPR?. ResearchGate. Available at: [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Cell. (2025). Structural insights into allosteric mechanism of glycine transporter-mediated analgesia. Cell. Available at: [Link]
-
PubMed. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. PubMed. Available at: [Link]
-
Bioinformatics. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Molecular Devices. Available at: [Link]
-
BMG LABTECH. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. BMG LABTECH. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
ACS Publications. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. Available at: [Link]
-
Frontiers. (n.d.). Ferroptosis and Alzheimer's disease: unraveling the molecular mechanisms and therapeutic opportunities. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Available at: [Link]
Sources
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. d-nb.info [d-nb.info]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Critical Role for Glycine Transporters in Hyperexcitability Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain | Cioffi Group [cioffi-lab.chemistry.rpi.edu]
- 12. opentrons.com [opentrons.com]
- 13. High Throughput Screening Market Growth to Hit 8.5% CAGR during (2021-2028) | Driven by Use of AI in HTS - BioSpace [biospace.com]
- 14. Frontiers | Ferroptosis and Alzheimer’s disease: unraveling the molecular mechanisms and therapeutic opportunities [frontiersin.org]
- 15. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Z-factor - Wikipedia [en.wikipedia.org]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 27. bitesizebio.com [bitesizebio.com]
Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine via Schotten-Baumann Reaction: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine, a molecule of significant interest in medicinal chemistry and drug development. The synthetic strategy employs a two-step process, commencing with the synthesis of the N-phenylglycine intermediate, followed by a robust Schotten-Baumann reaction for the subsequent N-sulfonylation. This document offers an in-depth explanation of the underlying chemical principles, a detailed, step-by-step experimental protocol, and essential characterization data to ensure reproducible and verifiable results. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives represent a class of compounds with considerable potential in the development of novel therapeutic agents. The core structure, which combines the non-proteinogenic amino acid scaffold of N-phenylglycine with a phenylsulfonyl moiety, confers unique physicochemical properties that are advantageous in the design of bioactive molecules. The reliable and scalable synthesis of this compound is therefore a critical step in facilitating structure-activity relationship (SAR) studies and further drug development efforts.
The synthetic approach detailed herein first involves the nucleophilic substitution of chloroacetic acid with aniline to produce N-phenylglycine. The subsequent and pivotal step is the sulfonylation of the secondary amine of N-phenylglycine with benzenesulfonyl chloride under Schotten-Baumann conditions. This classic yet highly effective reaction provides a reliable method for the formation of the sulfonamide bond.
Mechanistic Insights: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols. In this specific application, it is employed for the N-sulfonylation of a secondary amine. The reaction is typically carried out in the presence of a base, which plays a crucial dual role. Firstly, the base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine. This is critical as the acidic byproduct would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thereby halting the reaction.[1][2] Secondly, in this protocol, pyridine is used not only as an acid scavenger but also as a nucleophilic catalyst. It can react with the benzenesulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the secondary amine of N-phenylglycine.
The overall reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-phenylglycine attacks the electrophilic sulfur atom of benzenesulfonyl chloride (or the sulfonylpyridinium intermediate), leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride ion (or pyridine) yields the stable N-Phenyl-N-(phenylsulfonyl)glycine product.
Experimental Workflow
The synthesis of N-Phenyl-N-(phenylsulfonyl)glycine is accomplished in two sequential steps as illustrated in the workflow diagram below. The initial step focuses on the synthesis of the N-phenylglycine intermediate, which is then utilized in the subsequent N-sulfonylation reaction.
Caption: Synthetic workflow for N-Phenyl-N-(phenylsulfonyl)glycine.
Detailed Experimental Protocol
Materials and Reagents
-
N-Phenylglycine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Step-by-Step Procedure for N-Sulfonylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend N-phenylglycine in dichloromethane (DCM).
-
Cooling and Base Addition: Cool the suspension in an ice bath to 0-5 °C. To this cooled mixture, add pyridine, which serves as the base and catalyst.
-
Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture through the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (N-phenylglycine) is consumed.
-
Workup - Quenching and Extraction: Upon completion, carefully quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M hydrochloric acid, water, and finally with a saturated sodium bicarbonate solution to remove any unreacted acid and pyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-Phenyl-N-(phenylsulfonyl)glycine as a white solid.
-
Final Drying: Dry the purified product under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| N-Phenylglycine | C₈H₉NO₂ | 151.16 | White solid | 125-128 |
| N-Phenyl-N-(phenylsulfonyl)glycine | C₁₄H₁₃NO₄S | 291.32 | White solid | 168-171[3] |
Characterization of N-Phenyl-N-(phenylsulfonyl)glycine
The identity and purity of the synthesized N-Phenyl-N-(phenylsulfonyl)glycine can be confirmed by various analytical techniques. Below are the expected characterization data.[3]
-
¹H NMR (CDCl₃) δ (ppm): 10.5 (br s, 1H, COOH), 7.8-7.2 (m, 10H, Ar-H), 4.85 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃) δ (ppm): 173.5 (C=O), 140.2, 138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5 (Ar-C), 54.8 (CH₂).
-
IR (KBr, cm⁻¹) ν: 3300-2500 (broad, O-H stretch of carboxylic acid), 1725 (C=O stretch), 1340 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch).
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The reaction should be carried out with appropriate caution, especially during the quenching step with hydrochloric acid, which can be exothermic.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine via a two-step process culminating in a Schotten-Baumann reaction. The provided mechanistic insights, step-by-step procedure, and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. Adherence to the outlined safety precautions is paramount for the safe and successful execution of this synthesis.
References
-
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. Available at: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]
-
N-Phenylglycine. National Institute of Standards and Technology. Available at: [Link]
-
Schotten-Baumann Reaction. SynArchive. Available at: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
Sources
Application Note: A Robust In Vitro Assay for Screening Glycine Transporter 2 (GlyT2) Inhibitors in Porcine Aorta Epithelial Cells
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of GlyT2 in Neuromodulation and as a Therapeutic Target
Glycine is a pivotal neurotransmitter, primarily mediating inhibitory neurotransmission in the spinal cord, brainstem, and retina. The precise regulation of glycine concentrations in the synaptic cleft is paramount for maintaining neuronal homeostasis. This regulation is predominantly managed by two high-affinity, sodium- and chloride-dependent glycine transporters: GlyT1 and GlyT2. While GlyT1 is expressed in both neurons and glial cells and is responsible for clearing glycine from the synaptic cleft, GlyT2 is exclusively localized to the presynaptic terminals of glycinergic neurons. Its primary function is to reuptake glycine into the presynaptic neuron, ensuring a readily available pool for vesicular release.
The distinct localization and function of GlyT2 make it an attractive therapeutic target for conditions characterized by neuronal hyperexcitability, such as neuropathic pain and spasticity. Inhibition of GlyT2 leads to an accumulation of glycine in the synaptic cleft, potentiating the activation of inhibitory glycine receptors and thereby dampening neuronal firing. This targeted approach offers the potential for developing novel analgesics and antispasmodic agents with improved side-effect profiles compared to existing treatments.
This application note provides a detailed protocol for a robust and reproducible in vitro assay to screen for novel GlyT2 inhibitors using primary porcine aorta epithelial cells (PAECs). While not a neuronal cell line, PAECs have been found to endogenously express functional GlyT2, offering a readily available and more cost-effective cell model compared to primary neuron cultures.
Rationale for Porcine Aorta Epithelial Cells as a Model System
The use of primary neuronal cultures for high-throughput screening presents significant challenges, including ethical considerations, complex and expensive culture conditions, and batch-to-batch variability. Porcine tissues, due to their physiological and anatomical similarities to humans, are increasingly utilized in biomedical research. PAECs provide a practical alternative for several reasons:
-
Endogenous Expression of GlyT2: PAECs have been demonstrated to express functional GlyT2, eliminating the need for transient or stable transfection, which can introduce artifacts.
-
Robust and Scalable Culture: These cells are relatively easy to culture and can be scaled up to meet the demands of high-throughput screening campaigns.
-
Cost-Effectiveness: The isolation and culture of PAECs are more economical compared to primary neurons or commercially available recombinant cell lines.
Principle of the Assay
This assay quantifies the activity of GlyT2 by measuring the uptake of radiolabeled [³H]glycine into PAECs. In the presence of a GlyT2 inhibitor, the rate of [³H]glycine uptake will be reduced in a dose-dependent manner. The potency of a test compound is determined by calculating its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce [³H]glycine uptake by 50%.
Figure 1. A schematic overview of the experimental workflow for the GlyT2 inhibitor screening assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| [³H]Glycine | PerkinElmer | NET004001MC |
| ALX-1393 (Positive Control) | Tocris Bioscience | 2639 |
| Glycine | Sigma-Aldrich | G7126 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| 96-well Microplates, clear | Corning | 3596 |
| Porcine Aortas | Local Abattoir | N/A |
Detailed Experimental Protocol
Part 1: Isolation and Culture of Porcine Aorta Epithelial Cells (PAECs)
Rationale: This procedure establishes a primary culture of PAECs from fresh porcine tissue. Aseptic techniques are critical to prevent contamination.
-
Tissue Procurement: Obtain fresh porcine aortas from a local abattoir and transport them to the laboratory on ice in sterile phosphate-buffered saline (PBS) supplemented with antibiotics.
-
Cell Isolation:
-
Under a sterile hood, carefully remove excess connective tissue from the aorta.
-
Cut the aorta longitudinally to expose the endothelial surface.
-
Gently scrape the endothelial layer with a sterile scalpel blade.
-
Transfer the cell scrapings to a conical tube containing DMEM supplemented with 20% FBS and 1% penicillin-streptomycin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate onto a collagen-coated T-75 flask.
-
-
Cell Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Once the cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA. PAECs can typically be used for experiments up to passage 5.
-
Part 2: Glycine Uptake Assay
Rationale: This part of the protocol details the core experimental steps for measuring [³H]glycine uptake in the presence of test compounds.
-
Cell Seeding:
-
Trypsinize confluent PAECs and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well clear microplate at a density of 4 x 10⁴ cells per well.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and monolayer formation.
-
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM D-glucose.
-
Compound Preparation:
-
Prepare stock solutions of test compounds and the positive control (e.g., ALX-1393) in a suitable solvent (e.g., DMSO).
-
Create a dilution series of each compound in KRH buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.
-
Add 100 µL of the compound dilutions (or vehicle for control wells) to the respective wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Prepare the uptake solution by mixing unlabeled glycine and [³H]glycine in KRH buffer to a final concentration of 10 µM (with a specific activity of approximately 1 µCi/mL).
-
Initiate the uptake by adding 50 µL of the uptake solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure linear uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Data Normalization: Express the data as a percentage of the control (vehicle-treated) uptake after subtracting the background (non-specific uptake measured in the presence of a saturating concentration of a known inhibitor like ALX-1393).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.
Figure 2. Flowchart illustrating the data analysis process for determining compound potency.
Example Data Table
| Compound | IC50 (µM) |
| Test Compound A | 2.5 |
| Test Compound B | 15.8 |
| ALX-1393 | 0.1 |
Self-Validating Systems and Controls
To ensure the trustworthiness and robustness of the assay, the following controls should be included in every experiment:
-
Positive Control: A known GlyT2 inhibitor with a well-characterized IC50 (e.g., ALX-1393) should be run in parallel to validate the assay performance.
-
Negative Control (Vehicle): This control (e.g., 0.5% DMSO in KRH buffer) represents 100% transporter activity and is used for data normalization.
-
Non-specific Uptake Control: To determine the portion of [³H]glycine uptake that is not mediated by GlyT2, a set of wells should be incubated with a high concentration (e.g., 100x IC50) of the positive control. This value is considered background and should be subtracted from all other readings.
Conclusion
This application note provides a comprehensive and validated protocol for screening GlyT2 inhibitors using porcine aorta epithelial cells. This assay offers a reliable and cost-effective platform for the primary screening of compound libraries and the characterization of potential therapeutic candidates targeting GlyT2 for the treatment of neuropathic pain and other neurological disorders. The endogenous expression of GlyT2 in PAECs, coupled with their robust culture characteristics, makes them an excellent model system for this purpose.
References
-
Aragón, C., & López-Corcuera, B. (2003). Glycine transporters: an update. Neurochemistry International, 43(4-5), 393-399. [Link]
-
Mingorance-Le Meur, A., & O'Brien, J. A. (2010). Recent advances in the development of glycine transporter inhibitors. Current opinion in drug discovery & development, 13(5), 548–557. [Link]
-
Caulfield, W. L., et al. (2001). ALX 1393, a potent, selective, and systemically active inhibitor of the glycine transporter type 2. Journal of Pharmacology and Experimental Therapeutics, 299(2), 647-653. [Link]
-
Vandenberg, R. J., & Ryan, R. M. (2013). Mechanisms of glycine transporter 2 (GlyT2) inhibition. British Journal of Pharmacology, 170(7), 1379–1388. [Link]
-
Eulenburg, V., Armsen, W., Betz, H., & Gomeza, J. (2005). Glycine transporters: an update. Trends in pharmacological sciences, 26(7), 379–385. [Link]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of N-sulfonyl and N-sulfamoyl Noscapine Derivatives as Potent Anticancer Agents
Abstract
Noscapine, a phthalideisoquinoline alkaloid from the opium poppy, has garnered significant attention for its role as a microtubule-modulating anticancer agent with a favorable safety profile.[1][2] However, its clinical potential is hampered by weak anticancer efficacy.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel N-sulfonyl and N-sulfamoyl noscapine derivatives, a chemical modification strategy aimed at enhancing cytotoxic potency.[3] We present step-by-step methodologies for the crucial precursor synthesis of N-nornoscapine, followed by the coupling reactions with various sulfonyl and sulfamoyl chlorides. Furthermore, this document details standardized protocols for the in vitro evaluation of these synthesized compounds, including cell culture maintenance, robust cytotoxicity assays to determine IC50 values, and foundational assays to probe their mechanism of action through tubulin polymerization analysis. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology through the rational design of next-generation microtubule-targeting agents.
Introduction: The Rationale for Noscapine Derivatization
Noscapine, traditionally used as a cough suppressant, represents a unique class of microtubule-targeting agents.[1][5] Unlike taxanes or vinca alkaloids, it does not significantly alter the total polymer mass of microtubules but rather modulates their dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6][7] Its appeal lies in its minimal toxicity and lack of severe side effects, which are often the dose-limiting factors for other chemotherapeutics.[2]
Despite these advantages, the inherent potency of natural noscapine is modest.[3] This has spurred extensive research into creating more potent analogues through chemical synthesis.[3][6] One of the most successful strategies has been the modification at the nitrogen atom of the isoquinoline ring system (the 6'-position).[3][8] Replacing the N-methyl group of noscapine with larger, more complex functionalities has been shown to dramatically enhance anticancer activity.[3][4]
This observation is the cornerstone of the protocols detailed herein. By first performing an N-demethylation to yield N-nornoscapine (the secondary amine precursor), we create a reactive handle for further chemical elaboration.[1][6] The subsequent introduction of sulfonyl (-SO2R) and sulfamoyl (-SO2NR1R2) groups generates novel chemical entities—N-sulfonyl and N-sulfamoyl noscapinoids. These modifications can alter the compound's steric and electronic properties, potentially leading to enhanced binding affinity with tubulin and, consequently, superior cytotoxic effects against cancer cells.[3][4]
Synthesis of Noscapine Derivatives: A Step-by-Step Guide
The synthesis of the target compounds is a two-step process. First, the parent molecule, α-noscapine, is N-demethylated to produce the key intermediate, N-nornoscapine. This intermediate is then reacted with a variety of commercially available sulfonyl or sulfamoyl chlorides to yield the final products.
Step 1: Synthesis of N-nornoscapine (Precursor)
The conversion of noscapine to N-nornoscapine is a critical first step that enables the subsequent derivatization. Several methods exist, but a common and effective approach involves a demethylation reaction.[8][9]
Principle of the Reaction: The N-methyl group of the tertiary amine in noscapine is selectively removed to form a secondary amine, N-nornoscapine. This reaction often utilizes reagents like ferrous sulfate and hydrogen peroxide, though other demethylation agents can also be employed.[8][9] This secondary amine is nucleophilic and serves as the attachment point for the sulfonyl and sulfamoyl groups in the next step.
Protocol: N-demethylation of Noscapine
-
Dissolution: Dissolve α-noscapine (1 equivalent) in an appropriate solvent mixture, such as methanol/water, in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add ferrous sulfate heptahydrate (FeSO4·7H2O, ~2 equivalents) to the solution and stir until dissolved.
-
Reaction Initiation: Slowly add hydrogen peroxide (30% solution, ~2-3 equivalents) dropwise to the stirring solution at room temperature. The reaction is exothermic and should be controlled.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (noscapine) is fully consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-nornoscapine can then be purified using column chromatography on silica gel.
Step 2: Synthesis of N-sulfonyl and N-sulfamoyl Derivatives
Principle of the Reaction: This is a standard nucleophilic substitution reaction where the secondary amine of N-nornoscapine attacks the electrophilic sulfur atom of a sulfonyl chloride (R-SO2Cl) or a sulfamoyl chloride (R1R2N-SO2Cl). A mild base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
General Protocol: Sulfonylation/Sulfamoylation of N-nornoscapine
-
Setup: To a solution of N-nornoscapine (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2-3 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired sulfonyl chloride or sulfamoyl chloride (1.1-1.2 equivalents) dropwise or portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of N-nornoscapine.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Synthesis of N-sulfonyl/N-sulfamoyl Noscapine Derivatives
Caption: General two-step synthesis workflow.
In Vitro Evaluation of Anticancer Activity
Once synthesized and characterized, the novel noscapine derivatives must be evaluated for their biological activity. Cytotoxicity assays are fundamental for determining the concentration at which these compounds inhibit cancer cell growth.[10][11]
Cell Culture and Maintenance
Principle: Consistent and sterile cell culture techniques are paramount for obtaining reproducible results. Cancer cell lines are grown in a controlled environment (incubator at 37 °C, 5% CO2) using specific growth media supplemented with fetal bovine serum (FBS) and antibiotics.
Protocol: Maintaining Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, PANC-1)
-
Media Preparation: Use the recommended growth medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Subculturing: When cells reach 80-90% confluency, wash the monolayer with phosphate-buffered saline (PBS).
-
Detachment: Add trypsin-EDTA to detach the cells from the flask surface and incubate for a few minutes at 37 °C.
-
Neutralization & Resuspension: Neutralize the trypsin with fresh growth medium, gently pipette to create a single-cell suspension, and transfer a fraction of the cells to a new flask containing fresh medium.
-
Incubation: Return the new flask to the incubator. Passage cells regularly to maintain them in the exponential growth phase.
Cytotoxicity Screening: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]
Protocol: Determining IC50 Values
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized noscapine derivatives in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: SAR logic for N-sulfonyl noscapine derivatives.
Conclusion and Future Directions
The synthetic and evaluation protocols outlined in this guide provide a robust framework for the discovery and development of novel N-sulfonyl and N-sulfamoyl noscapine derivatives. This class of compounds has demonstrated significantly enhanced anticancer potency compared to the natural product, with some analogues showing sub-micromolar activity against a range of cancer cell lines. [3][6]The modular nature of the synthesis allows for the rapid generation of a library of compounds, facilitating a deep exploration of the structure-activity relationship. Future work should focus on optimizing the pharmacokinetic properties of the most potent leads, followed by efficacy studies in preclinical animal models of cancer to validate their therapeutic potential.
References
Sources
- 1. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. A Novel Class of N-Sulfonyl and N-Sulfamoyl Noscapine Derivatives that Promote Mitotic Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Noscapine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. scholarworks.utep.edu [scholarworks.utep.edu]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z' Factor for GlyT1 Inhibitor Screening Assays
Introduction: The Critical Role of Assay Quality in GlyT1 Inhibitor Discovery
The Glycine Transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system, making it a high-value target for therapeutic intervention in neurological disorders such as schizophrenia.[1][2] High-Throughput Screening (HTS) is the cornerstone of identifying novel GlyT1 inhibitors from large compound libraries.[3][4] The success of any HTS campaign hinges on the quality and reliability of the assay used.[3][5] The Z' (Z-prime) factor is the definitive statistical parameter used to quantify the suitability of an assay for HTS.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the Z' factor in GlyT1 inhibitor screening assays. We will delve into the causality behind common experimental issues and provide actionable, field-proven troubleshooting strategies to ensure the development of robust and reliable screening protocols.
Part 1: Understanding the Z' Factor
The Z' factor is a measure of statistical effect size that reflects the separation between the distributions of positive and negative controls in an assay.[6][7] It is calculated using the means (μ) and standard deviations (σ) of your positive control (pc, e.g., maximum inhibition) and negative control (nc, e.g., no inhibition).
The Formula:
Z' = 1 - (3σpc + 3σnc) / |μpc - μnc|[8]
The two key components are:
-
Dynamic Range (Signal Window): The absolute difference between the means of the positive and negative controls (|μpc - μnc|). A larger window is better.
-
Data Variation: The sum of the standard deviations of the positive and negative controls (3σpc + 3σnc). Lower variation is better.
Interpreting Z' Factor Values:
| Z' Factor Value | Assay Classification | Interpretation & Action |
| > 0.5 | Excellent | An ideal assay for HTS. The separation between controls is large and variability is low.[5][9] |
| 0 to 0.5 | Acceptable / Marginal | The assay may be suitable for screening, but hit confirmation will require extra care.[5][7] Further optimization is recommended. Cell-based assays often fall into this range due to inherent biological variability.[7][8] |
| < 0 | Unacceptable | The assay is not suitable for screening. The variability of the controls is greater than their mean separation, making it impossible to distinguish hits from noise.[6][7] |
Part 2: Core Troubleshooting Guide for Low Z' Factor
A low Z' factor is the most common hurdle in assay development. It is almost always attributable to one of two primary issues: a small signal window or high data variability.
Q1: My Z' factor is consistently below 0.5. What are the primary causes and how do I fix it?
A Z' factor below the desired threshold of 0.5 indicates a fundamental issue with either the signal window, data variability, or both.[5] Let's break down the troubleshooting process logically.
Caption: Principle of a fluorescence-based GlyT1 uptake assay.
References
-
The Z prime value (Z´) | BMG LABTECH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Zhang, X., Zhang, G., & Zhang, H. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2131–2138. [Link]
-
Eastwood, B. J., Minor, L. K., & Tillett, J. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 749–757. [Link]
-
Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved January 25, 2026, from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 25, 2026, from [Link]
-
Wikipedia contributors. (2023, December 1). Z-factor. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Inglese, J., et al. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Du-Cuny, L. V., et al. (2011). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 16(1), 60-70. [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–66. [Link]
-
Wikipedia contributors. (2023, November 29). High-throughput screening. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
D'Souza, D. C., et al. (2017). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 42(12), 2373–2381. [Link]
-
Du-Cuny, L. V., et al. (2011). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 16(1), 60-70. [Link]
-
Rizzello, L., et al. (2023). High-Throughput Screening of Co-Protoporphyrin IX-Binding Proteins for Enhanced Hydrogen Production. International Journal of Molecular Sciences, 24(13), 10842. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Man-Un, K., et al. (2013). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Organic Chemistry, 17(1), 2-11. [Link]
-
Knieps, A., et al. (2018). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 721–730. [Link]
-
Wolkenberg, S. E., & Sur, C. (2012). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. In Transporters in Drug Discovery and Development. InTech. [Link]
Sources
- 1. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 8. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Navigating the Maze: A Technical Guide to Reducing False Positives in High-Throughput Screening for GlyT Inhibitors
Welcome to the Technical Support Center for Glycine Transporter (GlyT) Inhibitor Screening. This guide is designed for researchers, scientists, and drug development professionals actively engaged in identifying novel GlyT inhibitors through high-throughput screening (HTS). The journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the high incidence of false positives. Wasting resources on these misleading candidates can significantly impede progress.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of HTS for GlyT inhibitors. Our approach is rooted in scientific integrity, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure the robustness of your findings.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Hit Analysis
This section addresses common initial questions researchers face after a primary HTS campaign.
Question 1: My primary screen yielded a high hit rate. Does this indicate a successful screen?
A high hit rate, while seemingly positive, should be approached with caution as it can often be an indicator of systemic assay artifacts or promiscuous compounds rather than a wealth of true inhibitors. False positives in HTS can arise from various sources, including compound-related interference and issues with the assay technology itself.[1][2]
It is crucial to initiate a rigorous hit confirmation cascade to differentiate genuine GlyT inhibitors from artifacts.[3][4] A typical hit confirmation process involves re-testing the primary hits, often with freshly acquired compound powders, and then subjecting them to a series of orthogonal and counter-screening assays.[5][6]
Question 2: What are "Pan-Assay Interference Compounds" (PAINS) and how can I identify them in my hit list?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as hits in various HTS assays due to non-specific activity.[7][8] These compounds often contain reactive functional groups that can interfere with the assay in numerous ways, such as through covalent modification of the target protein, redox cycling, or signal interference (e.g., fluorescence quenching).[9][10][11]
Identifying PAINS:
-
Computational Filtering: Several computational filters and databases are available to flag potential PAINS based on their chemical substructures.[11][12] It is highly recommended to screen your hit list against these filters as a first step.
-
Common PAINS Substructures: Be wary of compounds containing functionalities like rhodanines, quinones, and catechols, which are common PAINS motifs.[8]
It is important to note that not all compounds flagged as PAINS are necessarily false positives, but their identification warrants further scrutiny with carefully designed validation assays.[13]
Question 3: What is the difference between a counter-screen and an orthogonal assay?
Both are essential tools for hit validation, but they serve different purposes:
-
Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[1] For example, if your primary assay uses a fluorescent readout, a counter-screen would test for autofluorescent compounds or quenchers.
-
Orthogonal Assay: An orthogonal assay measures the same biological activity as the primary assay but uses a different technology or principle.[5][14] This helps to confirm that the observed activity is due to the compound's effect on the target (GlyT) and not an artifact of the primary assay format. For instance, if your primary screen was a binding assay, a functional cell-based uptake assay would be an excellent orthogonal follow-up.
The following diagram illustrates a typical hit triage workflow incorporating these concepts:
Caption: A streamlined workflow for GlyT inhibitor hit validation.
Section 2: Troubleshooting Guides for Common Assay Platforms
This section provides detailed troubleshooting advice for specific assay formats commonly used in GlyT inhibitor screening.
Guide 1: Radioligand Binding Assays
Radioligand binding assays are a gold standard for measuring the direct interaction of a compound with a target receptor.[4] However, they are susceptible to various artifacts.
Q: My dose-response curves for some hits are unusually steep (high Hill slope). What could be the cause?
A: Steep dose-response curves are often a red flag for non-specific inhibition mechanisms.[15] Potential causes include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester the target protein, leading to a sharp drop in activity.[16]
-
Stoichiometric Inhibition: If the inhibitor concentration is close to the enzyme concentration and the binding affinity is very high, the inhibition can appear stoichiometric rather than catalytic, resulting in a steep curve.[15]
-
Assay Artifacts: Interference with the detection method can also lead to aberrant curve shapes.
Troubleshooting Protocol: Differentiating True Inhibition from Aggregation
-
Re-run the assay in the presence of a non-ionic detergent: Add 0.01-0.1% Triton X-100 or Tween-20 to the assay buffer.[17] If the compound is an aggregator, the detergent will disrupt the aggregates, and the inhibitory activity should be significantly reduced or eliminated.
-
Vary the enzyme/membrane concentration: For stoichiometric inhibitors, the IC50 value will shift linearly with the concentration of the target protein. A true competitive inhibitor's IC50 will be independent of the enzyme concentration.
-
Visual Inspection: Centrifuge the assay plate and look for compound precipitation at higher concentrations.
Q: I'm observing high non-specific binding in my radioligand assay. How can I reduce it?
A: High non-specific binding (NSB) can mask the specific binding signal and reduce the assay window.
Strategies to Reduce Non-Specific Binding:
| Strategy | Rationale |
| Optimize Blocking Agents | Use appropriate concentrations of blocking agents like bovine serum albumin (BSA) or pre-soaking filter plates with polyethyleneimine (PEI).[1] |
| Reduce Radioligand Concentration | Use the lowest possible concentration of radioligand that still provides a robust signal, typically at or below the Kd value.[18] |
| Optimize Washing Steps | Increase the number of washes or use an ice-cold wash buffer to more effectively remove unbound radioligand.[1] |
| Check Compound Purity | Impurities in the compound stock can contribute to NSB. |
Guide 2: Cell-Based Glycine Uptake Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity.[19] A common format involves measuring the uptake of a labeled substrate (e.g., [³H]glycine or a fluorescent analog) into cells expressing the target GlyT.[20][21][22]
Q: Some of my hits from a biochemical screen are inactive in the cell-based uptake assay. Why?
A: Discrepancies between biochemical and cell-based assays are common and can be informative.
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellular binding site of the transporter.
-
Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Cytotoxicity: At the tested concentration, the compound might be toxic to the cells, leading to a general shutdown of cellular processes, including transporter function. This can be misinterpreted as specific inhibition.
Troubleshooting Workflow for Inactive Compounds in Cell-Based Assays
Caption: Decision tree for troubleshooting hits inactive in cell-based assays.
Q: My fluorescent glycine analog uptake assay shows a high background signal. What are the likely causes?
A: High background in fluorescence-based assays can stem from several sources.[16][17][23]
-
Compound Autofluorescence: The test compounds themselves may fluoresce at the excitation and emission wavelengths of the reporter dye.
-
Non-specific Dye Uptake: The fluorescent substrate may be entering the cells through mechanisms other than the target GlyT.
-
Media Components: Components in the cell culture media can be autofluorescent.
Protocol for Mitigating Fluorescence Interference
-
Pre-read the compound plate: Before adding the fluorescent substrate, read the plate containing the cells and test compounds at the assay wavelengths. This will identify any autofluorescent compounds.
-
Run a counter-screen with parental cells: Use a cell line that does not express the target GlyT to measure non-transporter mediated uptake of the fluorescent substrate. This will help to determine the degree of non-specific uptake.
-
Optimize assay buffer: Use a phenol red-free and serum-free assay buffer to reduce background fluorescence.
Section 3: Orthogonal Assays and Selectivity Profiling
Confirmation of a hit's activity in an orthogonal assay is a critical step in building confidence in its biological relevance.[1]
Guide 3: Electrophysiology for GlyT Inhibitor Validation
Electrophysiology provides a direct, real-time measurement of transporter function by recording the currents generated by ion movement during substrate transport.
Q: How can I use electrophysiology to validate my GlyT inhibitor hits?
A: The most common electrophysiological technique for studying transporters like GlyTs is the two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the transporter.
Simplified Electrophysiology Protocol Outline:
-
Oocyte Preparation and Injection: Inject cRNA encoding the human GlyT1 or GlyT2 into Xenopus laevis oocytes.
-
Two-Electrode Voltage Clamp: After 2-5 days of expression, place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Substrate Application: Perfuse the oocyte with a buffer containing glycine to elicit an inward current.
-
Inhibitor Application: Co-perfuse the glycine-containing buffer with your test compound at various concentrations. A true inhibitor will cause a dose-dependent reduction in the glycine-induced current.
Interpreting Electrophysiology Data:
-
Confirmation of Inhibition: A reduction in the glycine-elicited current in the presence of the compound confirms inhibitory activity.
-
Mechanism of Action: By varying the substrate and ion concentrations, it is possible to investigate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Off-target Effects: Monitor for any changes in the oocyte's baseline membrane properties in the presence of the compound alone, which could indicate non-specific membrane effects.
Guide 4: Ensuring Selectivity - GlyT1 vs. GlyT2
For many therapeutic applications, selectivity between GlyT1 and GlyT2 is crucial.[24][25] Therefore, it is essential to profile your hits against both transporters.
Q: How do I set up a selectivity assay for my GlyT1 (or GlyT2) hits?
A: The most straightforward approach is to run your confirmed hits in the same assay format (e.g., radioligand binding or cell-based uptake) using cells that express the other GlyT subtype.
Protocol for Selectivity Profiling:
-
Obtain Cell Lines: Acquire or generate stable cell lines expressing either human GlyT1 or human GlyT2.
-
Dose-Response Curves: Generate full dose-response curves for your hit compounds in both the GlyT1 and GlyT2 assays.
-
Calculate Selectivity Ratio: The selectivity ratio is calculated by dividing the IC50 value for the off-target transporter by the IC50 value for the on-target transporter. A higher ratio indicates greater selectivity.
Data Interpretation for Selectivity:
| Selectivity Ratio (GlyT2 IC50 / GlyT1 IC50 for a GlyT1 inhibitor) | Interpretation |
| >100-fold | Highly Selective |
| 10-100-fold | Moderately Selective |
| <10-fold | Non-selective |
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Brahm, N. C., et al. (2010). Commonly prescribed medications and potential false-positive urine drug screens. American Journal of Health-System Pharmacy, 67(16), 1344-1350.
-
Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290.
-
Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
- Fratev, F., et al. (2019). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+)
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
- Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(9), 1104-1112.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
- Perkins, A. D., et al. (2021). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. Frontiers in Pharmacology, 12, 722889.
- Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Journal of medicinal chemistry, 49(25), 7274-7277.
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]
- Walters, W. P., & Namchuk, M. (2003). Designing screens: how to make your hits a hit. Nature reviews Drug discovery, 2(4), 259-266.
- Xia, M., et al. (2008). Dose-response modeling of high-throughput screening data. Journal of biomolecular screening, 13(8), 743-752.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Identification of new GLUT2-selective inhibitors through in silico ligand screening and validation in eukaryotic expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. medium.com [medium.com]
- 13. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moleculardevices.com [moleculardevices.com]
- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unknown: A Practical Guide to Handling N-[(4-Ethoxyphenyl)sulfonyl]glycine
In the fast-paced world of drug discovery and development, researchers often work with novel chemical entities where comprehensive safety data is not yet available. N-[(4-Ethoxyphenyl)sulfonyl]glycine is one such compound. While specific toxicological data for this molecule is not publicly accessible, its structure, featuring a sulfonylglycine moiety, suggests a prudent and cautious approach to handling is essential. This guide provides a framework for the safe handling, use, and disposal of this compound, drawing upon established safety protocols for structurally related compounds and general principles of laboratory safety. Our goal is to empower researchers to manage the risks associated with this and other novel compounds effectively, ensuring a safe laboratory environment.
The Precautionary Principle: Acknowledging the Unknown
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This principle dictates that in the face of scientific uncertainty, the burden of proof of "no harm" falls on the proponent of an activity. In a laboratory setting, this translates to treating any compound with unknown toxicity as potentially hazardous.[1] Our recommendations are therefore based on an analysis of its constituent functional groups and data from related sulfonylurea and sulfonamide compounds, which are known to have biological activity.[2][3]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE for handling this compound in a solid (powder) form.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Provides a primary barrier against skin contact. Double-gloving is recommended for handling potentially hazardous compounds.[4] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes and airborne particles.[5] |
| Lab Coat | Full-length, with buttoned cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Essential for handling fine powders to prevent inhalation of airborne particles.[4][5] |
| Shoe Covers | Disposable | Prevents the tracking of chemical contaminants outside the laboratory. |
Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount when working with novel compounds. The following steps provide a procedural guide for the safe handling of this compound.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Surface Preparation: Line the work surface of the fume hood with disposable bench paper to contain any potential spills.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
Solution Preparation
-
Solvent Selection: Choose the appropriate solvent based on your experimental protocol.
-
Dissolution: Slowly add the weighed this compound to the solvent in a suitable container within the fume hood.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid vigorous shaking that could create aerosols.
-
Container Sealing: Once dissolved, securely cap the container.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove shoe covers, then the outer pair of gloves. Next, remove the lab coat and N95 respirator, followed by the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[6]
-
Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Waste Disposal: Dispose of all contaminated disposable materials, including bench paper, weigh boats, and PPE, in a designated hazardous waste container.
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Small Spills (inside a fume hood)
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Containment: Use a spill kit with absorbent pads to contain the spill.
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. For a liquid spill, use absorbent pads to soak up the solution.
-
Decontamination: Clean the affected area with an appropriate solvent.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the spill.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.
Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[8]
-
Container Management: Follow your institution's guidelines for the disposal of empty chemical containers.
Visualizing the PPE Protocol
To reinforce the importance of a structured approach to personal protection, the following diagram illustrates the sequential process of donning and doffing PPE.
Caption: PPE Donning and Doffing Workflow
Conclusion: A Culture of Safety
The safe handling of novel compounds like this compound is not merely about following a set of rules; it is about fostering a deeply ingrained culture of safety. By adopting the precautionary principle, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can confidently advance their work while protecting themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to conduct a thorough risk assessment for their specific experimental conditions and to consult with their institution's safety professionals.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
Industrial Safety and Hygiene News. (2023, October 25). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Mhlongo, N. N., Soliman, M. E., & Scheiner, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(55), 33255–33273. Retrieved from [Link]
-
Thirumala, C. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
-
University of Florida. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. United States Department of Labor. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Everyday Health. (n.d.). Sulfonylureas — Side Effects and Precautions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The sulfonamide group as a structural alert: A distorted story? [Request PDF]. Retrieved from [Link]
-
Teladoc Health. (n.d.). Sulfonylureas and diabetes. Retrieved from [Link]
-
National Safety Compliance. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
-
Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? [Online forum post]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
ACS Publications. (n.d.). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. United States Department of Labor. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Basel Convention. (n.d.). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with Perfluoroo. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubMed. (n.d.). The utility of sulfonate salts in drug development. Retrieved from [Link]
-
Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]
-
LITFL. (2020, November 3). Sulfonylurea toxicity. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Empathia AI. (n.d.). Sulfonylurea and NSAID Interaction: Risks and Management. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
University of Arizona. (n.d.). Standard Operating Procedure for Novel Compounds and Investigational Drugs with Limited Safety Data Available. Retrieved from [Link]
-
Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
ICRA. (2025, February 20). Cleaning of laboratory material (Chem) - copia - ICRA Risk Assessment. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety (DEHS). (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
